molecular formula C12H14N2O B1351762 2-(Morpholin-4-ylmethyl)benzonitrile CAS No. 37812-33-2

2-(Morpholin-4-ylmethyl)benzonitrile

Cat. No.: B1351762
CAS No.: 37812-33-2
M. Wt: 202.25 g/mol
InChI Key: WXZFICVYQDEYTK-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Morpholin-4-ylmethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Morpholin-4-ylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZFICVYQDEYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391237
Record name 2-(morpholin-4-ylmethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37812-33-2
Record name 2-(morpholin-4-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(MORPHOLINOMETHYL)BENZONITRILE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Morpholin-4-ylmethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core with a morpholinomethyl group at the ortho position. This unique structural arrangement, combining a polar nitrile group, a flexible and basic morpholine moiety, and a benzyl linker, makes it a compound of significant interest in medicinal chemistry and drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the morpholine ring imparts aqueous solubility and can serve as a key pharmacophoric element. Understanding the fundamental physical properties of this molecule is paramount for its effective synthesis, purification, formulation, and application in research and development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(Morpholin-4-ylmethyl)benzonitrile. In the absence of extensive publicly available experimental data, this document also furnishes detailed, field-proven methodologies for the empirical determination of its key physical properties, empowering researchers to characterize this compound with confidence.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. For 2-(Morpholin-4-ylmethyl)benzonitrile, these have been confirmed as follows:

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂OCalculated
Molecular Weight 202.26 g/mol Calculated
CAS Number 37812-33-2EON Biotech

The calculated molecular formula and weight are consistent with the isomeric structure of 4-(Morpholin-4-ylmethyl)benzonitrile, which is reported to be a solid with a molecular weight of 202.25 g/mol [1].

Predicted and Comparative Physicochemical Properties

Physical Property2-(Morpholin-4-ylmethyl)benzonitrile (Predicted/Inferred)4-(Morpholin-4-ylmethyl)benzonitrile (Experimental)
Physical Form Solid (inferred)Solid[1]
Melting Point (°C) Not availableNot available
Boiling Point (°C) Not availableNot available
XlogP 1.1Not available
pKa (of Morpholine Nitrogen) ~7.5 - 8.5 (Estimated)Not available
Aqueous Solubility Moderately soluble (Predicted)Not available

XlogP is a computationally predicted octanol-water partition coefficient, indicating the lipophilicity of a compound. A value of 1.1 suggests that 2-(Morpholin-4-ylmethyl)benzonitrile is likely to have a balanced profile of hydrophilicity and lipophilicity.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, self-validating protocols for the determination of the core physical properties of 2-(Morpholin-4-ylmethyl)benzonitrile. The causality behind experimental choices is explained to ensure robust and reproducible results.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the gold-standard technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition. The onset temperature of this peak is typically reported as the melting point. A broad melting peak can indicate the presence of impurities.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity, dry 2-(Morpholin-4-ylmethyl)benzonitrile into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of Sample B Seal in Aluminum Pan A->B C Place Sample & Reference in Cell B->C D Set Thermal Program (e.g., 10°C/min ramp) C->D E Run DSC Scan D->E F Analyze Thermogram E->F G Determine Melting Point (Onset Temp) F->G H Assess Purity from Peak Shape F->H

Workflow for Melting Point Determination by DSC.
Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. An excess of the solid solute is agitated with the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a saturated solution.

Methodology:

  • System Preparation: Add an excess amount of 2-(Morpholin-4-ylmethyl)benzonitrile to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time ensures that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of 2-(Morpholin-4-ylmethyl)benzonitrile using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solid to Solvent B Shake at Constant Temp (24-48h) A->B C Filter Supernatant B->C D Dilute Sample C->D E Quantify by HPLC-UV D->E F Calculate Solubility E->F

Shake-Flask Method for Solubility Determination.
pKa Determination by Potentiometric Titration

Rationale: The pKa is a measure of the acidity or basicity of a functional group. For 2-(Morpholin-4-ylmethyl)benzonitrile, the tertiary amine in the morpholine ring is the most basic center. Potentiometric titration is a classic and accurate method to determine the pKa by monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of 2-(Morpholin-4-ylmethyl)benzonitrile and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or isopropanol to ensure solubility.

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse a calibrated pH electrode and a micro-burette tip into the solution.

    • Stir the solution gently.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The equivalence point is the point of maximum slope on the titration curve.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

Conclusion

While comprehensive experimental data for 2-(Morpholin-4-ylmethyl)benzonitrile remains to be fully elucidated in the public domain, this guide provides a solid foundation for researchers. The confirmed molecular formula and weight, along with predictive data on its lipophilicity, offer initial insights for its application. The detailed experimental protocols provided herein are designed to empower scientists to generate high-quality, reproducible data on the melting point, solubility, and pKa of this promising compound. Such characterization is a critical step in advancing its potential in drug discovery and development.

References

  • EON Biotech. 2-(MORPHOLIN-4-YLMETHYL)BENZONITRILE – (37812-33-2). [Link]

  • PubChemLite. 2-(morpholinomethyl)benzonitrile (C12H14N2O). [Link]

Sources

The Strategic Importance of the Benzonitrile and Morpholine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Morpholin-4-ylmethyl)benzonitrile (CAS 37812-33-2)

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 2-(Morpholin-4-ylmethyl)benzonitrile, a molecule of significant interest in contemporary medicinal chemistry. By integrating two privileged scaffolds—the benzonitrile and morpholine moieties—this compound represents a valuable building block for the synthesis of novel therapeutic agents. This guide elucidates its physicochemical properties, provides a detailed and validated synthesis protocol, explores its established and potential applications in drug discovery, and outlines essential safety and handling procedures.

The rational design of drug candidates often relies on the use of structural motifs with well-characterized and favorable properties. 2-(Morpholin-4-ylmethyl)benzonitrile is an exemplar of this strategy, combining two such motifs.

  • The Benzonitrile Group: The nitrile functional group is a versatile pharmacophore found in over 30 approved pharmaceutical agents.[1] It is a bioisostere for various groups, including halogens and carbonyls, and its strong dipole moment allows it to act as an effective hydrogen bond acceptor, crucial for binding to biological targets like kinases and proteases.[1][2] Furthermore, the nitrile group is generally robust and not readily metabolized, often enhancing the pharmacokinetic profile of a drug candidate.[1] Its presence is key to the activity of drugs such as the aromatase inhibitor Letrozole and the DPP-4 inhibitor Alogliptin.[1][3]

  • The Morpholine Ring: The morpholine ring is a saturated heterocycle widely incorporated into drug candidates to improve physicochemical properties.[4] Its presence can increase aqueous solubility, enhance metabolic stability, and improve overall ADME (absorption, distribution, metabolism, and excretion) profiles. The nitrogen atom provides a basic handle for salt formation or further substitution, while the ether oxygen can act as a hydrogen bond acceptor.[4]

The strategic combination of these two moieties in 2-(Morpholin-4-ylmethyl)benzonitrile creates a synthetically accessible scaffold with inherent drug-like properties, making it a focal point for library synthesis and lead optimization campaigns.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for 2-(Morpholin-4-ylmethyl)benzonitrile are summarized below.

PropertyValueSource
CAS Number 37812-33-2[5]
IUPAC Name 2-(morpholin-4-ylmethyl)benzonitrile-
Molecular Formula C₁₂H₁₄N₂OCalculated
Molecular Weight 202.25 g/mol Calculated
Appearance (Predicted) Off-white to pale yellow solidInferred from related compounds
Solubility (Predicted) Soluble in organic solvents like DCM, Ethyl Acetate, DMFInferred from structure

Synthesis and Characterization: A Validated Protocol

The synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile can be reliably achieved through a direct nucleophilic substitution reaction. This approach is efficient, high-yielding, and utilizes readily available starting materials. The causality behind this choice is the high reactivity of the benzylic halide with a secondary amine nucleophile like morpholine.

Synthetic Pathway

The primary route involves the Sₙ2 reaction between 2-cyanobenzyl bromide and morpholine. A non-nucleophilic base is included to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

synthesis_pathway reagent1 2-Cyanobenzyl Bromide (CAS: 22115-41-9) reaction_node + reagent2 Morpholine (CAS: 110-91-8) product 2-(Morpholin-4-ylmethyl)benzonitrile (CAS: 37812-33-2) reaction_node->product K₂CO₃, Acetonitrile (MeCN) Room Temperature, 12-18h caption Figure 1. Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile.

Figure 1. Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process monitoring and a robust purification and characterization workflow.

  • Materials & Reagents:

    • 2-Cyanobenzyl bromide (1.0 eq)[6]

    • Morpholine (1.1 eq)[7]

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography)

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-cyanobenzyl bromide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration with respect to the starting bromide).

    • Begin vigorous stirring and add morpholine (1.1 eq) dropwise at room temperature. The addition of a slight excess of the amine ensures the complete consumption of the limiting electrophile.

  • Reaction Monitoring & Work-up:

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot is no longer visible.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane (DCM).

    • Adsorb the material onto a small amount of silica gel and dry it.

    • Purify the product via flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 50% Ethyl Acetate in Hexanes). The choice of a gradient allows for the clean separation of the polar product from non-polar impurities and any unreacted starting materials.

  • Characterization & Validation:

    • Combine the pure fractions (as identified by TLC) and concentrate under reduced pressure to yield 2-(Morpholin-4-ylmethyl)benzonitrile as a solid or viscous oil.

    • Confirm the identity and purity of the final compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • FT-IR: To identify key functional groups (e.g., the C≡N stretch).

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(Morpholin-4-ylmethyl)benzonitrile lies in its application as a scaffold or intermediate in the development of bioactive molecules.

Proven Application: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research into novel antidiabetic agents has provided a direct and compelling application for this compound. A study focused on synthesizing a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives identified the morpholine-containing analog as a potent inhibitor of the DPP-4 enzyme.[8][9]

  • Key Finding: Among the various dialkylamino-methyl groups tested, the compound incorporating the 2-(morpholin-4-ylmethyl)benzonitrile moiety exhibited the highest inhibitory activity against DPP-4 in the series.[8][9]

  • Significance: This result validates the structural hypothesis that the combination of the benzonitrile and morpholine groups at this specific position is highly favorable for binding to the DPP-4 active site. It establishes 2-(Morpholin-4-ylmethyl)benzonitrile as a key intermediate for developing new classes of non-covalent DPP-4 inhibitors for the treatment of type 2 diabetes.

Potential Application: Antiviral Agents

The broader 2-(aminomethyl)benzonitrile scaffold has shown promise in the field of virology. Studies have identified derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile as potent, orally available inhibitors of Hepatitis C Virus (HCV).[10] These compounds function by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[10]

While this research utilized a piperazine linker, the core structural similarity suggests that 2-(Morpholin-4-ylmethyl)benzonitrile could serve as a valuable building block for creating analogous libraries targeting viral entry or other viral proteins. The morpholine ring may offer advantages in solubility or metabolic stability compared to other amines.

Broader Therapeutic Potential

Given the prevalence of the benzonitrile moiety in anticancer drugs, there is potential for derivatives of 2-(Morpholin-4-ylmethyl)benzonitrile to be explored in oncology.[11] The nitrile group can interact with key residues in enzyme active sites, and the morpholine can be used to tune the compound's properties for optimal target engagement and pharmacokinetics.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be made based on its constituent parts and structurally related molecules.

  • Hazard Assessment:

    • Benzonitrile: Classified as a toxic substance.[12]

    • Morpholine: A flammable and corrosive liquid.[7][13]

    • Related Structures: Compounds like 4-morpholinobenzonitrile and 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause skin and eye irritation.[14][15][16]

  • Recommended Handling Procedures:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage Requirements:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials, particularly strong oxidizing agents, acids, and reducing agents.[14]

Conclusion

2-(Morpholin-4-ylmethyl)benzonitrile (CAS 37812-33-2) is more than a simple chemical intermediate; it is a strategically designed scaffold that leverages the proven benefits of both the benzonitrile and morpholine moieties. Its straightforward synthesis and demonstrated utility in creating potent DPP-4 inhibitors make it a highly valuable tool for researchers in drug discovery.[8][9] Further exploration of this compound in antiviral, anticancer, and other therapeutic areas is warranted and holds significant promise for the development of next-generation therapeutics.

References

  • B. V. V. S. S. S. S. R. Raparti, et al. (2009). Benzonitriles are of considerable interest in organic chemistry... Acta Crystallographica Section E: Structure Reports Online, 67(12), o3227. [Link]
  • Bowman, et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. U.S.
  • Arrahman, A., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 28(4), 548-559. [Link]
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
  • Arrahman, A., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. [Link]
  • Zhang, Y-G., et al. (2010). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o135. [Link]
  • PubChem. (n.d.). 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. [Link]
  • CN102875525A - A kind of synthetic method of 2- cyano-benzyl bromide and the like. (2013).
  • CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. (2014).
  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Carl Roth. [https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM](https://www.carlroth.com/medias/SDB-9691-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM)
  • ChemSrc. (2025). 2-Cyanobenzyl bromide. ChemSrc. [Link]
  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Carl Roth. [https://www.carlroth.com/medias/SDB-9691-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM](https://www.carlroth.com/medias/SDB-9691-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwMzU3OTU0NDc4Mzgu cGRmfGU4YjM4ZGM4YjI5ZDA4YjQzY2Y0YjU4Y2Y1ZmM0YjQ4YWU3ZWYyYjM1ZGY0YjM5YjI3Y2M1YjM4YjI3YjM)
  • Zhang, Q., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5228. [Link]

Sources

An In-depth Technical Guide to 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholin-4-ylmethyl)benzonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document elucidates the fundamental molecular and physical properties of the compound, details a common synthetic route with a step-by-step protocol, and explores its emerging role as a valuable building block in the synthesis of pharmacologically active agents. The guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics, offering both theoretical insights and practical methodologies.

Core Molecular Attributes

2-(Morpholin-4-ylmethyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile moiety linked to a morpholine ring via a methylene bridge at the ortho position. This unique structural arrangement imparts specific physicochemical properties that are of interest in the design of bioactive molecules.

Molecular Formula and Weight

The chemical structure of 2-(Morpholin-4-ylmethyl)benzonitrile has been unequivocally established, and its molecular formula and weight are crucial parameters for any quantitative experimental work.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O[1][2]
Molecular Weight 202.25 g/mol [1][2]
Monoisotopic Mass 202.11061 Da[3]
CAS Number 37812-33-2[1][2][4]
Structural Representation

The structural formula of 2-(Morpholin-4-ylmethyl)benzonitrile is depicted below. The ortho-substitution pattern on the benzene ring is a key feature influencing its chemical reactivity and three-dimensional conformation.

Figure 1: Chemical structure of 2-(Morpholin-4-ylmethyl)benzonitrile.

Synthesis and Characterization

The synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile can be achieved through nucleophilic substitution, a fundamental reaction in organic chemistry.

Synthetic Pathway

A common and efficient method for the preparation of this compound involves the reaction of 2-(bromomethyl)benzonitrile with morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide ion from the benzylic position of 2-(bromomethyl)benzonitrile.

Synthesis_Pathway reagent1 2-(Bromomethyl)benzonitrile reaction_conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent1->reaction_conditions reagent2 Morpholine reagent2->reaction_conditions product 2-(Morpholin-4-ylmethyl)benzonitrile reaction_conditions->product Nucleophilic Substitution

Figure 2: General synthetic scheme for 2-(Morpholin-4-ylmethyl)benzonitrile.

Experimental Protocol: Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile

This protocol is a generalized procedure based on standard organic synthesis techniques for similar compounds.

Materials:

  • 2-(Bromomethyl)benzonitrile

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by anhydrous potassium carbonate (1.5 equivalents). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(Morpholin-4-ylmethyl)benzonitrile.

Role in Drug Discovery and Development

While specific biological activities of 2-(Morpholin-4-ylmethyl)benzonitrile are not extensively documented in publicly available literature, the benzonitrile and morpholine moieties are prevalent in a wide range of pharmacologically active compounds. This positions the title compound as a valuable scaffold and intermediate in the synthesis of novel drug candidates.

The Benzonitrile Moiety in Medicinal Chemistry

The benzonitrile group is a key pharmacophore in numerous approved drugs and clinical candidates. Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile functional group in drug design. Benzonitrile derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antiviral, and antimicrobial agents.[5] For instance, certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) by blocking its entry into host cells.[5]

The Morpholine Moiety in Bioactive Compounds

The morpholine ring is a common heterocyclic scaffold in medicinal chemistry, often incorporated into drug molecules to improve their pharmacokinetic properties, such as solubility and metabolic stability. Morpholine derivatives have exhibited a wide array of biological activities, including antimicrobial properties.[6]

Potential Therapeutic Applications

Given the established pharmacological relevance of its constituent moieties, 2-(Morpholin-4-ylmethyl)benzonitrile is a promising starting material for the synthesis of compounds targeting a variety of diseases. The structural framework allows for further chemical modifications to optimize binding to specific biological targets. For example, derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting a potential therapeutic avenue for diabetes.[7]

Conclusion

2-(Morpholin-4-ylmethyl)benzonitrile is a well-defined chemical entity with a confirmed molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . Its synthesis is readily achievable through standard organic chemistry techniques. The presence of both the benzonitrile and morpholine functional groups makes it a highly attractive building block for the development of new therapeutic agents. This technical guide provides the foundational knowledge necessary for researchers to incorporate this versatile compound into their drug discovery and development programs.

References

  • PubChemLite. 2-(morpholinomethyl)benzonitrile (C12H14N2O). [Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)

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An In-depth Technical Guide to the Spectroscopic Data of 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-(Morpholin-4-ylmethyl)benzonitrile is a small organic molecule featuring a benzonitrile group substituted at the ortho position with a morpholinomethyl group. This structure suggests potential applications in medicinal chemistry, as both the benzonitrile and morpholine moieties are present in numerous biologically active compounds.

Table 1: Physicochemical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile

PropertyValue
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
Exact Mass 202.1106 u

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-(Morpholin-4-ylmethyl)benzonitrile are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring, the methylene bridge, and the protons of the morpholine ring.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (4H)7.3 - 7.8Multiplet4HThe four protons on the disubstituted benzene ring will appear as a complex multiplet in the aromatic region.
Methylene (-CH₂-)~3.6 - 3.8Singlet2HThe methylene protons are adjacent to the electron-withdrawing benzonitrile and the nitrogen of the morpholine ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.
Morpholine (-N-CH₂-)~2.5 - 2.7Triplet4HThe four protons on the carbons adjacent to the nitrogen in the morpholine ring will be shifted downfield and appear as a triplet due to coupling with the adjacent -O-CH₂- protons.
Morpholine (-O-CH₂-)~3.6 - 3.8Triplet4HThe four protons on the carbons adjacent to the oxygen in the morpholine ring will be further downfield due to the higher electronegativity of oxygen and will appear as a triplet.

Predictions are based on typical chemical shifts for similar structural environments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Quaternary (Benzonitrile, C-CN)~110 - 115The carbon to which the nitrile group is attached is typically shielded.
Nitrile (-C≡N)~118 - 120The carbon of the nitrile group has a characteristic chemical shift in this region.
Aromatic (CH)~125 - 135The four aromatic CH carbons will have distinct signals in the aromatic region.
Quaternary (Benzonitrile, C-CH₂)~138 - 142The carbon to which the morpholinomethyl group is attached will be deshielded.
Methylene (-CH₂-)~60 - 65The methylene carbon is influenced by the aromatic ring and the morpholine nitrogen.
Morpholine (-N-CH₂-)~53 - 55The carbons adjacent to the nitrogen in the morpholine ring.
Morpholine (-O-CH₂-)~66 - 68The carbons adjacent to the oxygen are more deshielded.

Predictions are based on known spectra of morpholine and 2-methylbenzonitrile.[1][2]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Morpholin-4-ylmethyl)benzonitrile in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.[3][4]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrum

For 2-(Morpholin-4-ylmethyl)benzonitrile, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecular ion [M+H]⁺.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zIonPredicted Fragmentation Pathway
203.1182[M+H]⁺Protonated molecular ion (C₁₂H₁₅N₂O⁺)
116.0495[C₈H₆N]⁺Cleavage of the C-C bond between the methylene group and the morpholine ring, followed by loss of morpholine.
86.0600[C₄H₈NO]⁺Cleavage of the C-N bond between the methylene group and the morpholine ring, resulting in a morpholinomethyl cation.
100.0757[C₅H₁₀NO]⁺A common fragment from the morpholine ring itself.
Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis of a small molecule.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Tandem MS (Optional): To aid in structural confirmation, perform a product ion scan on the isolated molecular ion to generate a fragmentation spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared Absorption Bands

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~2220 - 2240Nitrile (-C≡N)Stretching
~3050 - 3100Aromatic C-HStretching
~2850 - 3000Aliphatic C-HStretching
~1600, ~1475Aromatic C=CStretching
~1110 - 1130C-O-C (Ether in morpholine)Stretching
~1250 - 1350C-N (in morpholine)Stretching

The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak.[6][7]

Experimental Protocol for IR Spectroscopy

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[8][9]

Workflow for FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Detailed Steps:

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background.[10]

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR data for 2-(Morpholin-4-ylmethyl)benzonitrile. The provided protocols and workflows offer a standardized approach for the experimental acquisition and analysis of this data. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the characterization of this and structurally related molecules.

References

  • PubChem. Morpholine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Otto Chemie Pvt Ltd. 2-Methyl benzonitrile, 97%. [Link]

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  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

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  • University of the West Indies. Sample preparation for FT-IR. [Link]

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  • National Institute of Standards and Technology. Morpholine. NIST WebBook. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

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  • ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

  • ResearchGate. (n.d.). nfrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

  • Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

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An In-Depth Technical Guide to the Predicted Physicochemical Properties of 2-(Morpholin-4-ylmethyl)benzonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile and ultimate clinical success. This guide provides a detailed examination of two such critical properties, lipophilicity (XlogP) and molecular shape (Collision Cross-Section, CCS), for the compound 2-(Morpholin-4-ylmethyl)benzonitrile. By integrating robust computational predictions with the rationale behind gold-standard experimental validation methods, this document serves as a technical resource for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of these parameters, present their predicted values derived from validated in silico tools, and provide detailed, field-proven protocols for their experimental determination.

Introduction: The Imperative of Physicochemical Profiling in Drug Development

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic and safety profiles. Properties such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are intrinsically linked to a molecule's fundamental physicochemical characteristics.[1] Two of the most influential of these characteristics are lipophilicity and molecular size and shape.

Lipophilicity , often quantified as the logarithm of the octanol-water partition coefficient (LogP), governs a molecule's ability to traverse cellular membranes, influences its binding to plasma proteins, and is a key determinant of its metabolic fate.[1] An optimal lipophilicity profile is crucial; excessively high values can lead to poor solubility and metabolic instability, while low values can hinder absorption.

Molecular size and shape , quantitatively described by the Collision Cross-Section (CCS), provides another layer of structural information beyond simple molecular weight. Measured by ion mobility-mass spectrometry (IM-MS), CCS is a critical descriptor for confirming molecular identity, separating complex isomers, and understanding interactions with biological targets.[2]

This guide focuses on 2-(Morpholin-4-ylmethyl)benzonitrile, a molecule featuring common pharmacophores, to illustrate the predictive and experimental workflows for determining these vital parameters.

Section 1: Lipophilicity and the Predicted Octanol-Water Partition Coefficient (XlogP)

Theoretical Framework: Quantifying Lipophilicity

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] Its logarithmic form, LogP, is the most widely used scale for lipophilicity.

LogP = log10 ([solute]organic / [solute]aqueous)

A positive LogP value indicates a preference for the lipidic phase (lipophilic/hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] This parameter is a cornerstone of predictive ADMET models, including Lipinski's "Rule of Five," which suggests that orally active drugs generally have a LogP value of less than 5.[1]

Computational Prediction of LogP (XlogP)

Given the time and resource-intensive nature of experimental LogP determination, a variety of computational methods have been developed for its prediction.[1] These methods can be broadly categorized as atom-based, fragment-based, and property-based.[1]

XlogP is a widely recognized atom-based method that calculates LogP by summing the contributions of individual atoms and applying a series of correction factors for intramolecular interactions.[5] This approach, along with other consensus models like that used in the SwissADME web server, provides a rapid and reliable estimation of lipophilicity, which is invaluable in the early stages of drug discovery for screening large virtual libraries.[6]

Predicted XlogP of 2-(Morpholin-4-ylmethyl)benzonitrile

The predicted lipophilicity of 2-(Morpholin-4-ylmethyl)benzonitrile was determined using the SwissADME web server, a validated tool that provides a consensus LogP (iLOGP) from multiple predictive models.[6]

CompoundCanonical SMILESPredicted XlogP (Consensus)Reference
2-(Morpholin-4-ylmethyl)benzonitrileN#Cc1ccccc1CN1CCOCC11.88SwissADME[6]
Experimental Validation: The Shake-Flask Method

The shake-flask method remains the "gold standard" for experimental LogP determination due to its direct measurement of the partitioning phenomenon.[7] The protocol requires precision and careful execution to ensure the validity of the results.

Protocol: Shake-Flask LogP Determination

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This step is critical to ensure the two phases are at equilibrium before the experiment begins.

  • Stock Solution: Prepare a stock solution of 2-(Morpholin-4-ylmethyl)benzonitrile in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio can be adjusted based on the expected LogP.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the mixture to stand undisturbed until a complete and clear separation of the n-octanol and aqueous layers is achieved. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a sample from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve for the compound in each phase must be generated to ensure accurate quantification.

  • Calculation: Calculate the LogP value using the formula: LogP = log10 (Concentration in n-octanol / Concentration in water).

Workflow for Shake-Flask LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent 1. Pre-saturate n-Octanol & Water Stock 2. Prepare Stock Solution in n-Octanol Partition 3. Combine Phases in Separatory Funnel Stock->Partition Equilibrate 4. Shake to Equilibrate Partition->Equilibrate Separate 5. Allow Phases to Separate Equilibrate->Separate Sample 6. Sample Both Phases Separate->Sample Quantify 7. Quantify Concentration (e.g., HPLC-UV) Sample->Quantify Calculate 8. Calculate LogP Quantify->Calculate

Caption: Workflow for experimental LogP determination.

Section 2: Molecular Shape and the Predicted Collision Cross-Section (CCS)

Theoretical Framework: A Deeper Look at Molecular Structure

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge.[9] As ions traverse a drift tube filled with a neutral buffer gas (typically nitrogen) under the influence of a weak electric field, they experience collisions that impede their progress. Larger, more convoluted ions experience more collisions and thus travel slower than smaller, more compact ions of the same mass-to-charge ratio (m/z).

The time it takes for an ion to cross the drift tube can be converted into a rotationally averaged Collision Cross-Section (CCS), a physicochemical property measured in square angstroms (Ų).[2] The CCS value is a robust and reproducible molecular identifier that provides an orthogonal dimension of separation to liquid chromatography and mass spectrometry, enhancing confidence in compound identification.[9]

Computational Prediction of CCS

The experimental measurement of CCS for every compound of interest is often impractical. Consequently, computational methods for CCS prediction have become increasingly important. These methods range from physics-based models, such as the trajectory method (TM) that simulates ion-gas collisions, to faster machine learning approaches.[2]

Machine learning models, such as those employed by the CCSbase web server, are trained on large databases of experimentally determined CCS values and use molecular descriptors derived from the compound's structure (SMILES) to predict its CCS value with high accuracy (often with a median error of ~2-3%).[10]

Predicted CCS of 2-(Morpholin-4-ylmethyl)benzonitrile

The predicted CCS values for various adducts of 2-(Morpholin-4-ylmethyl)benzonitrile were generated using the CCSbase prediction tool.[10] Presenting values for multiple adducts is crucial as different ionization conditions can be employed in an IM-MS experiment.

CompoundCanonical SMILESAdductPredicted CCS (Ų)Reference
2-(Morpholin-4-ylmethyl)benzonitrileN#Cc1ccccc1CN1CCOCC1[M+H]⁺148.9CCSbase[10]
[M+Na]⁺155.0CCSbase[10]
[M+K]⁺158.0CCSbase[10]
Experimental Validation: Drift Tube Ion Mobility-Mass Spectrometry (DTIMS)

Drift Tube Ion Mobility-Mass Spectrometry (DTIMS) is the foundational IM-MS technique that provides direct, primary measurement of CCS values without the need for extensive calibration with compounds of similar chemical class.

Protocol: DTIMS CCS Measurement

  • Sample Introduction & Ionization: Introduce the sample solution of 2-(Morpholin-4-ylmethyl)benzonitrile via an electrospray ionization (ESI) source to generate gas-phase ions.

  • Ion Gating: A packet of ions is pulsed into the drift tube by an ion gate.

  • Ion Mobility Separation: The ions travel through the drift tube, which is filled with a buffer gas (e.g., N₂) at a known pressure and temperature, under a uniform, weak electric field gradient.

  • Drift Time Measurement: Ions are separated based on their differential mobility. Their arrival time at the end of the drift tube is recorded.

  • Mass Analysis: Upon exiting the drift tube, the ions enter a mass spectrometer (e.g., a Time-of-Flight or Quadrupole analyzer) for m/z analysis.

  • Calibration: The instrument is calibrated using compounds with known CCS values (e.g., poly-dl-alanine) to establish the relationship between drift time and CCS.

  • CCS Calculation: The experimental drift time of the analyte ion is used in conjunction with the Mason-Schamp equation and the instrument calibration to calculate its absolute CCS value.

Workflow for DTIMS CCS Measurement

G cluster_ion_generation Ion Generation cluster_ims Ion Mobility Separation cluster_detection Detection & Analysis Sample 1. Sample Infusion ESI 2. Electrospray Ionization (ESI) Sample->ESI Gating 3. Ion Gating ESI->Gating DriftTube 4. Separation in Drift Tube (N₂ gas) Gating->DriftTube MassSpec 5. Mass Analysis (m/z) DriftTube->MassSpec Calc 6. CCS Calculation MassSpec->Calc

Caption: Workflow for experimental CCS determination.

Conclusion

The integration of in silico prediction with experimental validation provides a powerful, synergistic approach to characterizing drug candidates like 2-(Morpholin-4-ylmethyl)benzonitrile. Predictive tools for XlogP and CCS offer rapid, cost-effective screening of large numbers of molecules, enabling the early prioritization of compounds with favorable ADMET properties. Concurrently, the rigorous, gold-standard experimental methods detailed herein provide the definitive data required for lead optimization and regulatory submission. By leveraging both computational and experimental workflows, drug development teams can make more informed decisions, reduce attrition rates, and accelerate the delivery of novel therapeutics to the clinic.

References

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

  • Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. PMC - NIH. Available at: [Link]

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Methodological & Application

Introduction: The Significance of the Morpholinomethylbenzonitrile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it a valuable functional group in drug design.[1] When coupled with a benzonitrile moiety, another critical pharmacophore known for its role as a bioisostere and its ability to engage in key binding interactions, the resulting 2-(morpholin-4-ylmethyl)benzonitrile framework becomes a versatile building block for a diverse range of therapeutic agents.[2][3]

Derivatives of this scaffold have been investigated for a multitude of biological activities, including as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes, and as potent antiviral agents.[2][4] The strategic placement of the morpholine and nitrile groups on the aromatic ring provides a template that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(morpholin-4-ylmethyl)benzonitrile, a key intermediate for the development of novel therapeutics. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and offer insights into the characterization and validation of the final product.

Synthetic Strategy: Nucleophilic Substitution of 2-(Bromomethyl)benzonitrile

The most direct and efficient route to 2-(morpholin-4-ylmethyl)benzonitrile is through the nucleophilic substitution of 2-(bromomethyl)benzonitrile with morpholine. This SN2 reaction is highly reliable and proceeds with excellent yields under mild conditions.

Mechanism & Rationale

The reaction mechanism involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile. The nitrogen atom of the morpholine acts as the nucleophile, donating its lone pair of electrons to the carbon atom bearing the bromine atom. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

The choice of a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is crucial for this reaction. These solvents can solvate the cation but not the nucleophile, thus enhancing the nucleophilicity of the morpholine. An excess of morpholine is often used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid (HBr) generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added to scavenge the acid.

Experimental Protocol

This protocol details the synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile from 2-(bromomethyl)benzonitrile and morpholine.

Materials and Reagents
  • 2-(Bromomethyl)benzonitrile (1.0 eq)

  • Morpholine (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)benzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approximately 10 mL of solvent per gram of 2-(bromomethyl)benzonitrile). Begin stirring the mixture. To this suspension, add morpholine (2.5 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and any salts formed.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(morpholin-4-ylmethyl)benzonitrile as a white solid or a pale yellow oil.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

ParameterValue
Starting Material 2-(Bromomethyl)benzonitrile
Nucleophile Morpholine
Base Potassium Carbonate
Solvent Acetonitrile
Reaction Temperature Reflux (~82°C)
Reaction Time 3-5 hours
Typical Yield 85-95%

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: 2-(Bromomethyl)benzonitrile Morpholine K₂CO₃ Reaction Reaction Vessel: Acetonitrile (Solvent) Reflux (82°C), 3-5h Start->Reaction Combine & Heat Workup Aqueous Work-up: 1. Filter Solids 2. Concentrate 3. EtOAc Extraction 4. NaHCO₃/Brine Wash Reaction->Workup Cool & Process Purification Purification: Flash Column Chromatography (Silica Gel) Workup->Purification Crude Product Product Final Product: 2-(Morpholin-4-ylmethyl)benzonitrile Purification->Product Characterization Characterization: NMR, Mass Spec Product->Characterization

Sources

Application Notes and Protocols: Leveraging 2-(Morpholin-4-ylmethyl)benzonitrile as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Morpholin-4-ylmethyl)benzonitrile Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 2-(morpholin-4-ylmethyl)benzonitrile moiety has emerged as one such scaffold, offering a compelling combination of desirable physicochemical properties, synthetic accessibility, and versatile biological activity. This guide provides an in-depth exploration of this scaffold, from its fundamental attributes to detailed protocols for its synthesis, derivatization, and application in drug design programs targeting a range of therapeutic areas, including oncology, virology, and metabolic diseases.

The strategic advantage of the 2-(morpholin-4-ylmethyl)benzonitrile scaffold lies in the synergistic interplay of its three key components: the benzonitrile ring, the morpholine heterocycle, and the methylene linker.

  • The Benzonitrile Moiety: More than just an aromatic core, the nitrile group is a powerful modulator of molecular properties. It is a strong hydrogen bond acceptor and can serve as a bioisostere for various functional groups.[1] Its electron-withdrawing nature can influence the electronic density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a target's active site.[2] This moiety is a common feature in a number of approved drugs, contributing to their target engagement and overall efficacy.[2]

  • The Morpholine Ring: The morpholine heterocycle is a highly valued component in drug design due to its advantageous physicochemical and metabolic properties. It is a versatile and readily accessible synthetic building block that can improve aqueous solubility, enhance metabolic stability, and favorably modulate a compound's pharmacokinetic profile.[3] The morpholine nitrogen provides a basic handle for salt formation and can participate in crucial hydrogen bonding interactions, while the ether oxygen can also act as a hydrogen bond acceptor.[4] Its incorporation has been shown to not only increase potency but also to bestow drug-like properties on lead compounds.

  • The Methylene Linker: The flexible methylene linker provides a crucial spatial relationship between the aromatic benzonitrile and the saturated morpholine ring. This allows for optimal positioning of these two key pharmacophoric elements within a binding pocket, enabling diverse interactions with the target protein.

This guide will delve into the practical application of this scaffold, providing researchers with the necessary knowledge to effectively incorporate it into their drug discovery pipelines.

Synthesis of the 2-(Morpholin-4-ylmethyl)benzonitrile Scaffold and its Precursors

The synthesis of the 2-(morpholin-4-ylmethyl)benzonitrile scaffold is typically achieved through a straightforward and high-yielding two-step process, starting from the readily available 2-methylbenzonitrile. The key intermediate is a 2-(halomethyl)benzonitrile, which is then subjected to nucleophilic substitution with morpholine.

Protocol 1: Synthesis of 2-(Bromomethyl)benzonitrile

This protocol details the radical bromination of 2-methylbenzonitrile to yield the key intermediate, 2-(bromomethyl)benzonitrile.

Materials:

  • 2-Methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

Procedure:

  • To a solution of 2-methylbenzonitrile (1 g, 8.32 mmol) in 30 mL of dry CCl4 in a round-bottom flask, add N-bromosuccinimide (1.77 g, 10 mmol) and a catalytic amount of AIBN.[5]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.[5]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford 2-(bromomethyl)benzonitrile as a solid.

Causality Behind Experimental Choices:

  • NBS and AIBN: This combination is a classic set of reagents for free-radical bromination at the benzylic position. AIBN acts as a radical initiator upon heating, which then initiates the reaction of NBS to provide a bromine radical.

  • Anhydrous CCl4: Carbon tetrachloride is a standard non-polar solvent for radical reactions. It is crucial to use an anhydrous solvent to prevent hydrolysis of NBS.

Protocol 2: Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile

This protocol describes the nucleophilic substitution of the benzylic bromide with morpholine.

Materials:

  • 2-(Bromomethyl)benzonitrile

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

  • Add potassium carbonate (1.5-2.0 eq) to the solution.

  • Add morpholine (1.1-1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC. A similar reaction with 2-chloromethyl-1H-benzimidazole and morpholine is refluxed overnight in acetonitrile.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • If using acetonitrile, filter off the inorganic salts and concentrate the filtrate. If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 2-(morpholin-4-ylmethyl)benzonitrile.

Causality Behind Experimental Choices:

  • Potassium Carbonate: This base is used to neutralize the hydrobromic acid that is formed during the reaction, driving the equilibrium towards the product.

  • Acetonitrile or DMF: These are polar aprotic solvents that are well-suited for SN2 reactions, as they can solvate the cation but not the nucleophile, thus increasing its reactivity.

Application of the Scaffold in Drug Design: Case Studies and Structure-Activity Relationships (SAR)

The 2-(morpholin-4-ylmethyl)benzonitrile scaffold has been successfully employed in the design of inhibitors for various biological targets. The following sections highlight its application in different therapeutic areas and discuss the emerging structure-activity relationships.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and evaluated as DPP-4 inhibitors.[4] In this series, a compound featuring a morpholino-methyl substitution at the C-2 position of the quinazolinone core demonstrated the highest potency.[4] Although the overall activity was lower than the reference standard, sitagliptin, this study highlights the utility of the morpholinomethyl benzonitrile moiety in exploring the active site of DPP-4.[4]

Table 1: DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives [4]

CompoundR (Dialkylamino)IC50 (µM)
5aDimethylamino>10
5bDiethylamino6.7805
5cPyrrolidinyl2.5432
5d Morpholinyl 1.4621
5ePiperidinyl3.1123
5f4-Methylpiperazinyl4.5678
Sitagliptin-0.0236

SAR Insights:

  • The morpholine-containing derivative (5d ) exhibited the best inhibitory activity within this series, suggesting that the physicochemical properties of the morpholine ring are favorable for interaction with the DPP-4 active site.

Case Study 2: Kinase Inhibitors for Oncology

The benzonitrile moiety is a known pharmacophore in kinase inhibitors, often interacting with the hinge region of the ATP binding site. The addition of the morpholinomethyl group can provide additional interactions and improve pharmacokinetic properties. For instance, in the development of EGFR kinase inhibitors, the 4-anilino-quinazoline scaffold is considered privileged.[7] SAR studies have shown that substitutions on the quinazoline core and the aniline moiety are crucial for activity.[7] While not a direct example of the 2-(morpholin-4-ylmethyl)benzonitrile scaffold, the principles of using a benzonitrile in conjunction with a solubilizing and interacting group like morpholine are highly relevant.

SAR_Kinase_Inhibitor cluster_target Target Interactions Scaffold 2-(Morpholin-4-ylmethyl)benzonitrile Scaffold Benzonitrile Benzonitrile Moiety Scaffold->Benzonitrile Morpholine Morpholine Moiety Scaffold->Morpholine Linker Methylene Linker Scaffold->Linker Hinge Hinge Region Benzonitrile->Hinge H-bond with hinge (N of nitrile) HydrophobicPocket Hydrophobic Pocket Benzonitrile->HydrophobicPocket π-π stacking SolventFront Solvent Front Morpholine->SolventFront Improves solubility Forms H-bonds Target Kinase ATP Binding Site

Case Study 3: Antiviral Agents

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[1] These compounds act by blocking the early stages of the viral life cycle.[1] While this example uses a piperazine instead of a morpholine, the underlying principle of a basic heterocycle linked to a benzonitrile core is the same. This suggests that the 2-(morpholin-4-ylmethyl)benzonitrile scaffold could be a promising starting point for the development of novel antiviral agents.

Experimental Workflow for Scaffold-Based Drug Discovery

The following workflow outlines a general approach for utilizing the 2-(morpholin-4-ylmethyl)benzonitrile scaffold in a drug discovery program.

Drug_Discovery_Workflow Start Target Identification and Validation Scaffold_Selection Scaffold Selection: 2-(Morpholin-4-ylmethyl)benzonitrile Start->Scaffold_Selection Library_Design Library Design: SAR-guided derivatization Scaffold_Selection->Library_Design Synthesis Synthesis of Analogs Library_Design->Synthesis Screening Primary Screening: In vitro biological assays Synthesis->Screening Hit_Validation Hit Validation and IC50 Determination Screening->Hit_Validation Lead_Opt Lead Optimization: ADME/Tox profiling Hit_Validation->Lead_Opt Iterative Cycles Lead_Opt->Library_Design In_Vivo In Vivo Efficacy and PK/PD Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Conclusion and Future Perspectives

The 2-(morpholin-4-ylmethyl)benzonitrile scaffold represents a valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, conferred by the morpholine and benzonitrile moieties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. The case studies presented herein demonstrate its potential across diverse target classes. Future work in this area will likely focus on further exploring the chemical space around this scaffold, employing advanced synthetic methodologies to create novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the structural requirements for various biological targets continues to grow, the strategic application of privileged scaffolds like 2-(morpholin-4-ylmethyl)benzonitrile will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Jagatap, P. G., et al. (2005). Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones and 6,11-dihydro-5H-indolo[3,2-c]isoquinolin-5-one. Organic letters, 7(9), 1753-1756. [Link]

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1841-1893. [Link]

  • Han, C., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Raparti, V. V., et al. (2009). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Research, 3(1), 40-51. [Link]

  • Sulaeman, A., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 28(2), 269-280. [Link]

  • Costantino, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2241-2259. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Royal Society of Chemistry. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6289. [Link]

  • Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1436-1454. [Link]

  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Molecular Structure, 1301, 137352. [Link]

  • U.S. Patent No. 8,222,411. (2012).
  • Toth, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 88(10), 6545-6556. [Link]

  • Pisla, A. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International journal of molecular sciences, 23(19), 11139. [Link]

Sources

The Strategic Application of Amine-Functionalized Benzonitriles in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of DPP-4 Inhibitor Synthesis

Dipeptidyl peptidase-4 (DPP-4) inhibitors have revolutionized the management of type 2 diabetes mellitus by offering a glucose-dependent mechanism for enhancing insulin secretion and suppressing glucagon release.[1] The intricate molecular architecture of these drugs, particularly the presence of a chiral β-amino acid core, has spurred significant innovation in asymmetric synthesis. While blockbuster drugs like Sitagliptin have well-established manufacturing routes, the quest for novel analogues with improved potency, selectivity, and pharmacokinetic profiles is perpetual.

This technical guide delves into the application of functionalized benzonitrile derivatives in the synthesis of DPP-4 inhibitors. Specifically, we explore the role of structures like 2-(Morpholin-4-ylmethyl)benzonitrile. While not a direct intermediate in the commercial synthesis of Sitagliptin, this moiety is representative of a class of compounds investigated for their potential to interact with the DPP-4 active site.[2][3] This document will first detail the highly optimized, industrial synthesis of Sitagliptin to provide an authoritative baseline and then present a conceptual protocol for the application of 2-(Morpholin-4-ylmethyl)benzonitrile in the synthesis of novel DPP-4 inhibitor analogues.

Part 1: The Gold Standard - Asymmetric Synthesis of Sitagliptin

The most elegant and widely adopted synthesis of Sitagliptin involves the asymmetric hydrogenation of a prochiral enamine. This process, developed by Merck, represents a landmark achievement in industrial green chemistry, eliminating significant waste streams associated with earlier routes.[4] The key to this synthesis is the creation of a chiral β-amino acid precursor with exceptionally high enantiomeric excess.

Core Principle: Rhodium-Catalyzed Asymmetric Hydrogenation

The central transformation is the hydrogenation of a β-ketoamide-derived enamine using a chiral rhodium catalyst. The choice of the chiral phosphine ligand is paramount for achieving the required stereoselectivity. The t-Bu JOSIPHOS ligand has proven to be particularly effective.[4]

Workflow for Sitagliptin Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Enamine Formation cluster_3 Step 4: Asymmetric Hydrogenation cluster_4 Step 5: Salt Formation A 2,4,5-Trifluorophenylacetic acid C Intermediate Adduct A->C CDI or Pivaloyl Chloride B Meldrum's Acid B->C E Prochiral β-Ketoamide C->E D 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine D->E i-Pr2NEt F Prochiral Enamine E->F Ammonium Acetate G Sitagliptin (Free Base) F->G H2, [Rh(COD)Cl]2 / t-Bu JOSIPHOS H Sitagliptin Phosphate Monohydrate G->H H3PO4, IPA/H2O

Caption: High-level workflow for the industrial synthesis of Sitagliptin.

Detailed Experimental Protocol: Synthesis of Sitagliptin via Asymmetric Hydrogenation

This protocol is a representation of the key steps described in the scientific literature.[4][5]

Materials and Reagents:

ReagentPuritySupplier
2,4,5-Trifluorophenylacetic acid≥99%Sigma-Aldrich
Meldrum's acid≥98%Sigma-Aldrich
N,N'-Carbonyldiimidazole (CDI)≥97%Sigma-Aldrich
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine≥98%Commercial Source
Ammonium Acetate≥98%Sigma-Aldrich
[Rh(COD)Cl]₂-Strem Chemicals
(R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-cyclohexylphosphine (t-Bu JOSIPHOS)-Strem Chemicals
Hydrogen GasHigh PurityAirgas
Phosphoric Acid (H₃PO₄)ACS GradeFisher Scientific
Isopropanol (IPA), Methanol (MeOH), Dichloromethane (DCM)AnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • Formation of the Prochiral β-Ketoamide (One-Pot):

    • To a solution of 2,4,5-trifluorophenylacetic acid (1.0 equiv.) in an appropriate solvent like THF, add N,N'-carbonyldiimidazole (CDI) (1.05 equiv.).[5] Stir at room temperature until activation is complete (CO₂ evolution ceases).

    • Add Meldrum's acid (1.1 equiv.) to the activated acid and heat the mixture. This forms the Meldrum's acid adduct.[5]

    • In a separate vessel, prepare a slurry of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent.

    • Add the heterocyclic amine slurry to the Meldrum's adduct solution. The reaction proceeds to form the β-ketoamide.

  • Enamine Formation:

    • To the crude β-ketoamide solution, add ammonium acetate (excess) in methanol.

    • Heat the reaction mixture. The desired prochiral enamine will begin to crystallize from the solution upon reaching the optimal temperature.[5]

    • Cool the mixture and filter the solid product. Wash with cold methanol and dry under vacuum to yield the enamine with high purity (>99%).[4]

  • Asymmetric Hydrogenation:

    • In a high-pressure hydrogenation reactor, prepare the catalyst by dissolving [Rh(COD)Cl]₂ and the chiral ligand (t-Bu JOSIPHOS) in anhydrous, degassed methanol.

    • Add the prochiral enamine to the reactor.

    • Pressurize the reactor with hydrogen (typically up to 100 psig) and heat to the optimal temperature (e.g., 50 °C).[4]

    • Monitor the reaction for hydrogen uptake and conversion by HPLC. The reaction typically proceeds to completion with >99.5% enantiomeric excess (ee).

  • Isolation and Salt Formation:

    • Upon completion, vent the reactor and concentrate the reaction mixture.

    • Dissolve the resulting crude Sitagliptin free base in a mixture of isopropanol and water.[6]

    • Add a solution of phosphoric acid (1.0 equiv.) dropwise.[6]

    • Heat the mixture to ensure complete dissolution, then cool slowly to induce crystallization. Seeding with a small crystal of Sitagliptin phosphate monohydrate can be beneficial.[6]

    • Filter the crystalline product, wash with an isopropanol/water mixture, and dry under vacuum to yield Sitagliptin phosphate monohydrate.

Quantitative Data Summary:

StepTypical YieldPurity / Enantiomeric ExcessReference
Enamine Formation~92%>99 wt%[5]
Asymmetric HydrogenationHigh Conversion>99.5% ee[4]
Overall Yield (Phosphate Salt)Up to 65%>99.9% ee[4]

Part 2: Conceptual Application of 2-(Morpholin-4-ylmethyl)benzonitrile

While not a direct precursor to Sitagliptin, 2-(Morpholin-4-ylmethyl)benzonitrile can be envisioned as a building block for novel DPP-4 inhibitors. The morpholine and benzonitrile moieties can serve as replacements for the triazolopiperazine and trifluorophenyl groups of Sitagliptin, respectively, to probe different regions of the enzyme's active site.

Rationale for a Novel Analogue

The core pharmacophore of many DPP-4 inhibitors is the β-amino acid linker which binds to the catalytic site.[7][8] The side chains are responsible for binding to the S1 and S2 pockets of the enzyme, influencing potency and selectivity. By replacing the standard Sitagliptin side chains with the 2-(Morpholin-4-ylmethyl)benzonitrile derived structure, one can explore new interactions. The morpholine group, for instance, can act as a hydrogen bond acceptor.

Conceptual Synthetic Scheme

cluster_0 Step 1: Functionalization cluster_1 Step 2: Chiral β-Amino Acid Synthesis cluster_2 Step 3: Amide Coupling A 2-(Morpholin-4-ylmethyl)benzonitrile B 2-(Morpholin-4-ylmethyl)phenylacetic acid A->B 1. Grignard Formation (e.g., with Mg, I2) 2. Reaction with CO2 3. Acidic Workup D Acylated Chiral Auxiliary B->D Coupling Agent (e.g., DCC, EDCI) C Chiral Auxiliary (e.g., Evans Auxiliary) C->D E Chiral β-Amino Acid Derivative D->E 1. Enolate Formation (e.g., LDA) 2. Electrophilic Amination 3. Hydrolysis G Novel DPP-4 Inhibitor Analogue E->G Coupling Agent (e.g., HATU, HOBt) F Heterocyclic Amine (e.g., 3-Aminopiperidine) F->G

Caption: A conceptual workflow for synthesizing a novel DPP-4 inhibitor.

Conceptual Protocol: Synthesis of a Novel DPP-4 Inhibitor Analogue

This protocol is hypothetical and serves as a guide for research and development. It requires extensive optimization and validation.

Step-by-Step Procedure:

  • Synthesis of 2-(Morpholin-4-ylmethyl)phenylacetic acid:

    • Objective: To convert the benzonitrile into a phenylacetic acid derivative, which is a common precursor for β-amino acids.

    • Procedure:

      • Carefully prepare a Grignard reagent from 2-(bromomethyl)benzonitrile (derived from the starting material if necessary) by reacting it with magnesium turnings in anhydrous ether.

      • Bubble dry carbon dioxide gas through the Grignard solution at low temperature (-78 °C).

      • Perform an acidic workup (e.g., with 1M HCl) to protonate the carboxylate and yield the desired phenylacetic acid derivative. The morpholine moiety would be introduced before or after this step depending on the overall synthetic strategy. This step is chemically challenging due to the reactivity of the benzylic proton and potential side reactions.

  • Asymmetric Synthesis of the β-Amino Acid Moiety:

    • Objective: To introduce the chiral amine at the β-position.

    • Procedure (using a chiral auxiliary approach):

      • Couple the synthesized 2-(Morpholin-4-ylmethyl)phenylacetic acid to a chiral auxiliary, such as an Evans oxazolidinone, using a coupling agent like DCC or EDCI.

      • Generate the enolate of the acylated auxiliary using a strong base like lithium diisopropylamide (LDA) at low temperature.

      • React the enolate with an electrophilic aminating agent (e.g., a di-tert-butyl azodicarboxylate) to install the nitrogen atom.

      • Hydrolyze the auxiliary under basic or acidic conditions to release the chiral β-amino acid.

  • Coupling to a Heterocyclic Moiety:

    • Objective: To complete the synthesis by forming the final amide bond.

    • Procedure:

      • Activate the carboxylic acid of the chiral β-amino acid derivative with a modern coupling reagent like HATU or HOBt/EDCI.

      • Add the desired heterocyclic amine (e.g., a protected 3-aminopiperidine derivative, which is common in many DPP-4 inhibitors).

      • Allow the reaction to proceed to completion.

      • Perform a final deprotection step, if necessary, to reveal the primary or secondary amine of the heterocyclic moiety.

      • Purify the final compound using column chromatography or recrystallization.

Conclusion and Future Outlook

The synthesis of DPP-4 inhibitors is a testament to the power of modern asymmetric catalysis and strategic synthetic design. The industrial synthesis of Sitagliptin via rhodium-catalyzed hydrogenation stands as a benchmark for efficiency and sustainability.[4] While intermediates like 2-(Morpholin-4-ylmethyl)benzonitrile are not part of this established route, they represent a valuable chemical space for the development of next-generation DPP-4 inhibitors.[2][3] The conceptual protocol outlined here provides a logical, albeit challenging, pathway for leveraging such building blocks. Future research in this area will undoubtedly focus on discovering novel scaffolds that offer enhanced therapeutic profiles, and the principles of asymmetric synthesis and rational drug design will remain at the forefront of these efforts.

References

  • Title: Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent Source: PubMed Central URL: [Link]

  • Title: Synthesis of Sitagliptin Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of sitagliptin and its intermediates Source: Google Patents URL
  • Title: Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition Source: PubMed Central URL: [Link]

  • Title: Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate Source: PubMed Central URL: [Link]

  • Title: Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent Source: ResearchGate URL: [Link]

  • Title: Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation Source: ResearchGate URL: [Link]

  • Title: Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study Source: Current Medicinal Chemistry URL: [Link]

  • Title: Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study | Request PDF Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Analytical Characterization

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and regulatory compliance. 2-(Morpholin-4-ylmethyl)benzonitrile, a molecule incorporating the pharmacologically significant morpholine scaffold and the versatile benzonitrile functional group, represents a compound of interest for which robust analytical methodologies are paramount. The morpholine ring is a common feature in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability. The benzonitrile group, a precursor for various other functionalities, is also a key component in many biologically active molecules.

This document provides a comprehensive guide to the analytical methods for the characterization of 2-(Morpholin-4-ylmethyl)benzonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of techniques and experimental parameters. Our approach is rooted in the principles of analytical quality by design, ensuring that the presented methods are not only accurate and precise but also robust and fit for their intended purpose.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's fundamental properties is the first step in developing appropriate analytical methods. For a related isomer, 2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile, the molecular formula is C₁₈H₁₈N₂O with a monoisotopic mass of 278.1419 Da.[1] While the exact properties of 2-(Morpholin-4-ylmethyl)benzonitrile may differ slightly, this information provides a solid starting point for analytical considerations. The presence of the tertiary amine in the morpholine ring imparts a basic character to the molecule, influencing its solubility and chromatographic behavior. The benzonitrile group provides a chromophore suitable for UV detection in liquid chromatography.

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone of purity assessment and quantification in pharmaceutical analysis. The choice between gas and liquid chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Given its molecular weight and polar functional groups, HPLC is the preferred method for the analysis of 2-(Morpholin-4-ylmethyl)benzonitrile. A reverse-phase method is generally suitable for molecules of moderate polarity.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds. The alkyl chains provide a hydrophobic stationary phase that interacts with the non-polar regions of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of the retention time. The buffer (e.g., phosphate or acetate) helps to control the ionization state of the basic morpholine nitrogen, ensuring consistent peak shape and retention. A slightly acidic to neutral pH is often a good starting point to ensure the tertiary amine is protonated and interacts favorably with the stationary phase.

  • Detection: The benzonitrile moiety contains a phenyl ring, which absorbs UV radiation. A UV detector set at a wavelength of maximum absorbance (e.g., around 254 nm) will provide good sensitivity.[2]

Experimental Protocol: HPLC-UV for Purity and Assay

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array (DAD) or variable wavelength UV detector.

Materials:

  • 2-(Morpholin-4-ylmethyl)benzonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water and adjust the pH to 6.5 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Method Validation (in accordance with ICH Q2(R2) guidelines): [3][4]

    • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and the sample to demonstrate that there are no interfering peaks at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.01 to 0.2 mg/mL). Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay precision): Inject the same sample solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

      • Intermediate Precision: The analysis should be repeated by a different analyst on a different day with a different instrument. The RSD between the two sets of results should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions (Gradient, Temp.) Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability, Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Purity Testing Val6->App1 Validated Method App2 Assay of Active Pharmaceutical Ingredient App1->App2 NMR_Logic cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data Structure Proposed Structure 2-(Morpholin-4-ylmethyl)benzonitrile H_ChemShift Chemical Shifts (δ) Structure->H_ChemShift predicts H_Integration Integration Values Structure->H_Integration predicts H_Multiplicity Multiplicity (Splitting) Structure->H_Multiplicity predicts C_ChemShift Chemical Shifts (δ) Structure->C_ChemShift predicts C_Count Number of Signals Structure->C_Count predicts H_ChemShift->Structure correlates with H_Integration->Structure correlates with H_Multiplicity->Structure correlates with C_ChemShift->Structure correlates with C_Count->Structure correlates with

Sources

Structural Elucidation of 2-(Morpholin-4-ylmethyl)benzonitrile using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive guide to the analysis of 2-(Morpholin-4-ylmethyl)benzonitrile using tandem mass spectrometry. We detail a robust methodology for sample preparation, instrument setup, and data acquisition using electrospray ionization (ESI). The core of this document is an in-depth analysis of the compound's collision-induced dissociation (CID) fragmentation pathways. The predictable and characteristic fragmentation, dominated by the formation of a stable morpholinomethyl iminium ion, allows for unambiguous structural confirmation. This protocol is designed for researchers in pharmaceutical development, medicinal chemistry, and analytical sciences who require reliable methods for small molecule characterization.

Introduction

2-(Morpholin-4-ylmethyl)benzonitrile is a synthetic organic compound featuring three key functional groups: a benzonitrile moiety, a methylene bridge, and a morpholine ring. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability[1]. The benzonitrile group also serves as a versatile synthetic handle and is present in various bioactive molecules.

Accurate structural confirmation of such molecules is a critical step in the drug discovery and development pipeline. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS) capabilities, is an indispensable tool for this purpose. Electrospray ionization (ESI) is a soft ionization technique that generates intact protonated molecules in the gas phase with minimal in-source fragmentation, making it ideal for analyzing polar and thermally labile compounds[2][3][4]. Subsequent collision-induced dissociation (CID) of the precursor ion provides information-rich fragment ion spectra that act as a structural fingerprint of the molecule[5].

This guide explains the causality behind the fragmentation of 2-(Morpholin-4-ylmethyl)benzonitrile, providing a self-validating protocol for its identification and characterization.

Predicted Ionization and Molecular Properties

The structure of 2-(Morpholin-4-ylmethyl)benzonitrile contains a tertiary amine within the morpholine ring, which is the most basic site on the molecule. Therefore, it is readily protonated under the acidic mobile phase conditions typically used in positive-ion ESI. This results in the formation of a stable, even-electron protonated molecule, [M+H]⁺, which can be selected as the precursor ion for MS/MS analysis.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O
Average Molecular Weight 202.25 g/mol
Monoisotopic Mass 202.1106 Da
Predicted [M+H]⁺ Ion 203.1184 Da
Most Basic Site Morpholine Nitrogen
Recommended Ionization Positive Electrospray Ionization (ESI+)

Experimental Methodology

The following section details the step-by-step protocol for analyzing 2-(Morpholin-4-ylmethyl)benzonitrile. The rationale behind key parameter choices is provided to ensure adaptability and robust results.

Sample and Reagent Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-(Morpholin-4-ylmethyl)benzonitrile and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it provides a source of protons to facilitate efficient ionization of the analyte.

  • System Blank: Prepare a vial containing only the working solution solvent to run between samples to prevent carryover.

Instrumentation and Analytical Workflow

The analysis can be performed via direct infusion or, for more complex matrices, using an LC-MS system. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

workflow cluster_analysis LC-MS/MS Analysis cluster_lc LC Separation (Optional) cluster_ms Mass Spectrometry cluster_data Data Interpretation prep Sample Prep (1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) lc_inj Inject Sample lc_col C18 Column lc_inj->lc_col ms1 MS1 Full Scan (Identify [M+H]⁺ at m/z 203.1184) lc_col->ms1 ms2 MS/MS Analysis (Isolate & Fragment m/z 203.1184) ms1->ms2 Precursor Selection data Analyze Fragment Spectrum (Confirm Structure) ms2->data

Figure 1: Experimental workflow for the MS/MS analysis of 2-(Morpholin-4-ylmethyl)benzonitrile.
Mass Spectrometer Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe tertiary amine is basic and readily accepts a proton.
Capillary Voltage +3.5 to +4.5 kVCreates a stable electrospray plume for efficient ion generation.
Source Temperature 120 - 150 °CAssists in solvent evaporation without causing thermal degradation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temp. 250 - 350 °CHigh temperature ensures complete desolvation for stable signal.
Nebulizer Gas (N₂) P. 30 - 45 psiAids in the formation of a fine aerosol for efficient ionization.
MS1 Scan Range m/z 50 - 400Covers the mass of the precursor ion and potential low-mass fragments.
MS/MS Precursor Ion m/z 203.1184The [M+H]⁺ ion of the target compound.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation through energetic collisions.
Collision Energy (CE) 10 - 40 eV (Stepped)Using a range of energies reveals both low-energy (stable) and high-energy (smaller) fragments, providing a complete picture.

Results: Fragmentation Analysis and Discussion

Upon CID, the protonated 2-(Morpholin-4-ylmethyl)benzonitrile molecule undergoes predictable fragmentation primarily driven by the stability of the resulting product ions. The most favorable cleavage occurs at the benzylic C-N bond, a classic example of α-cleavage adjacent to a nitrogen atom, which is one of the most common fragmentation pathways for amines[6][7].

Proposed Fragmentation Pathways

The MS/MS spectrum is dominated by two primary fragmentation routes originating from the [M+H]⁺ precursor ion (m/z 203.1184).

  • Formation of the Morpholinomethyl Iminium Ion (m/z 100.0762): The most prominent fragmentation pathway is the cleavage of the benzylic C-N bond. This cleavage is favored because it results in the formation of a highly stable, resonance-stabilized iminium ion derived from the morpholine moiety. This fragment is often the base peak in the spectrum.

  • Formation of the Cyanobenzyl Cation (m/z 116.0497): An alternative cleavage of the same benzylic C-N bond can result in charge retention on the cyanobenzyl fragment. This benzylic cation is also relatively stable due to the aromatic system[8]. The observation of both complementary fragments (m/z 100 and m/z 116) provides strong evidence for the connectivity of the molecule.

The fragmentation scheme is visualized below.

Figure 2: Proposed major fragmentation pathways for protonated 2-(Morpholin-4-ylmethyl)benzonitrile.
Summary of Key Ions

The table below summarizes the expected high-resolution mass measurements for the precursor and primary fragment ions. Observing these ions with high mass accuracy (< 5 ppm) provides definitive structural confirmation.

m/z (Calculated)Ion FormulaDescriptionNeutral Loss
203.1184 C₁₂H₁₅N₂O⁺Precursor Ion ([M+H]⁺) -
116.0497 C₈H₆N⁺Cyanobenzyl CationC₄H₉NO
100.0762 C₅H₁₀NO⁺Morpholinomethyl Iminium IonC₈H₆N•

Conclusion

The mass spectrometric behavior of 2-(Morpholin-4-ylmethyl)benzonitrile under ESI-MS/MS conditions is characterized by clear and predictable fragmentation. The analysis is anchored by the facile cleavage of the C-N bond connecting the methylene bridge and the morpholine ring. This process yields two diagnostic product ions: the highly abundant morpholinomethyl iminium ion at m/z 100.0762 and the complementary cyanobenzyl cation at m/z 116.0497 .

The methodology presented here constitutes a robust, self-validating protocol for the unambiguous identification of this compound. The characteristic fragment at m/z 100.0762 can serve as a valuable marker in complex mixture analysis, reaction monitoring, and metabolite identification studies, allowing for rapid screening of compounds containing the morpholinomethyl substructure.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Rap, D., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(7), 5777-5788. [Link]

  • Wang, R., et al. (2023). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Nature Communications, 14(1), 2095. [Link]

  • Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. YouTube. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

Sources

Application Notes and Protocols for the Purification and Analysis of Benzonitrile Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzonitrile and its derivatives are pivotal structural motifs in medicinal chemistry, materials science, and pharmaceutical development. Their unique physicochemical properties necessitate robust and efficient analytical and preparative high-performance liquid chromatography (HPLC) methods to ensure purity, accurate quantification, and effective isolation. This guide provides a comprehensive overview of the strategies and protocols for the successful analysis and purification of benzonitrile derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, from column and mobile phase selection to the nuances of preparative scale-up, ensuring a blend of theoretical understanding and practical, field-tested application.

Introduction: The Significance of Benzonitrile Derivatives

Benzonitrile, a simple aromatic organic compound, consists of a phenyl group attached to a nitrile functional group.[1][2] Its derivatives are a broad class of compounds that have found extensive applications in drug discovery due to their versatile chemical reactivity and ability to participate in various biological interactions.[3] They serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer agents and antivirals.[3] The cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, making it a valuable component in designing new therapeutic agents.[3]

Given their importance, the ability to accurately analyze and purify these compounds is paramount. High-performance liquid chromatography (HPLC) stands out as the premier technique for these tasks due to its high resolution, sensitivity, and adaptability.[4][5] This document will provide detailed insights into developing and implementing HPLC methods for both analytical and preparative purposes for benzonitrile derivatives.

Understanding the Chromatographic Behavior of Benzonitrile Derivatives

A successful HPLC method development hinges on a solid understanding of the analyte's physicochemical properties. Benzonitrile itself is a colorless liquid with a characteristic almond-like odor and is slightly soluble in water.[2] The polarity and chromatographic behavior of its derivatives can vary significantly based on the nature and position of substituents on the benzene ring.

Key Physicochemical Properties Influencing HPLC Separation:

  • Polarity and Hydrophobicity (Log P): Benzonitrile has a Log P value of 1.56, indicating moderate hydrophobicity.[2] The addition of polar functional groups (e.g., -OH, -NH2) will decrease retention in reversed-phase HPLC, while non-polar groups (e.g., alkyl, halogen) will increase retention.

  • UV Absorbance: The benzene ring in benzonitrile derivatives provides a strong chromophore, making UV detection a highly effective and common choice. Benzonitrile exhibits a significant UV absorbance at around 222 nm.[6] The maximum absorbance wavelength (λmax) can shift depending on the substituents.[7] For initial method development, scanning the UV spectrum of the analyte is recommended to determine the optimal detection wavelength.

  • pKa: For derivatives with ionizable functional groups, the pH of the mobile phase will critically influence their retention and peak shape. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa ensures that it is in a single, non-ionized form, leading to sharper, more symmetrical peaks.

HPLC Method Development: A Strategic Approach

A systematic approach to method development is crucial for achieving robust and reproducible separations. The following sections outline the key considerations.

Column Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor in determining the selectivity and resolution of the separation.[8] For benzonitrile derivatives, reversed-phase chromatography is the most common and effective mode.

Recommended Column Chemistries:

Stationary PhaseKey Characteristics & Applications for Benzonitrile DerivativesUSP Code
C18 (Octadecylsilane) The workhorse of reversed-phase HPLC. Provides excellent hydrophobic retention for a wide range of benzonitrile derivatives. A good starting point for most applications.[9]L1
C8 (Octylsilane) Offers less hydrophobic retention than C18, which can be advantageous for highly retained, non-polar derivatives, leading to shorter analysis times.[10]L7
Phenyl Provides alternative selectivity through π-π interactions between the phenyl stationary phase and the aromatic ring of the benzonitrile derivatives. Particularly useful for separating isomers or closely related structures.[10][11]L11
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. In reversed-phase, it offers unique selectivity for polar compounds and can be a good choice for separating complex mixtures of benzonitrile derivatives with varying polarities.[10]L10

Column Dimensions: The choice of column dimensions depends on the application. For analytical purposes, columns with lengths of 100-150 mm and internal diameters of 4.6 mm are standard.[12] For faster analysis, shorter columns with smaller particle sizes (e.g., <3 µm) can be used, although this will result in higher backpressure.[12]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition fine-tunes the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[13]

    • Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. The nitrile bond in acetonitrile can also influence selectivity through dipole-dipole interactions.[14]

    • Methanol: Is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[14] It is also a more cost-effective option.

  • Aqueous Phase and pH Control: For neutral benzonitrile derivatives, a simple water/organic mobile phase is sufficient. For ionizable derivatives, buffering the aqueous phase is essential for reproducible retention times and good peak shape. Phosphate and acetate buffers are commonly used. As a general rule, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is fully protonated or deprotonated.[15]

  • Gradient vs. Isocratic Elution:

    • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is suitable for simple mixtures where all components elute within a reasonable time frame.

    • Gradient Elution: The concentration of the organic solvent is increased during the run. This is ideal for complex mixtures with a wide range of polarities, as it allows for the elution of both early and late-eluting peaks with good resolution and in a shorter overall run time.

Detection Parameters

As mentioned, UV detection is the most common method for benzonitrile derivatives. A diode-array detector (DAD) or photodiode-array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak, which can aid in peak identification and purity assessment.[16] A starting wavelength of 220 nm is often a good choice for general screening of benzonitrile compounds.[17]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method start Define Separation Goal col_select Select Column (e.g., C18, Phenyl) start->col_select mob_phase Choose Mobile Phase (ACN/H2O, MeOH/H2O) col_select->mob_phase gradient Run Generic Gradient mob_phase->gradient eval Evaluate Initial Run (Resolution, Peak Shape) gradient->eval opt_gradient Optimize Gradient Slope & Time eval->opt_gradient opt_mob_phase Adjust Mobile Phase (pH, Organic Modifier) eval->opt_mob_phase opt_temp Optimize Temperature opt_gradient->opt_temp opt_mob_phase->opt_temp validate Method Validation (Robustness, Linearity, Accuracy) opt_temp->validate final_method Final Analytical Method validate->final_method

Caption: A systematic workflow for HPLC method development.

Detailed Protocols

Protocol 1: Analytical HPLC for Purity and Quantification of a Representative Benzonitrile Derivative

This protocol provides a general method for the analysis of a neutral benzonitrile derivative.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile and water.[18]

  • Analytical standard of the benzonitrile derivative of interest.

  • Class A volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) acetonitrile/water.

  • Standard Stock Solution: Accurately weigh about 10 mg of the benzonitrile standard and dissolve in the sample diluent in a 10 mL volumetric flask.

  • Working Standard Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the sample diluent.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard using the sample diluent. Filter all samples and standards through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-90% B; 20-22 min: 90% B; 22-23 min: 90-30% B; 23-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 225 nm (or optimal λmax)

4. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plate count should be ≥ 2000.

5. Analysis and Calculation:

  • Inject the blank (diluent), standard, and sample solutions.

  • Calculate the purity or concentration of the analyte in the sample by comparing its peak area to that of the standard.

Protocol 2: Preparative HPLC for the Purification of a Benzonitrile Derivative

This protocol outlines the steps for scaling up an analytical method for purification.

1. Instrumentation and Materials:

  • Preparative HPLC system with a high-flow-rate pump, an autosampler or manual injector with a large loop, a fraction collector, and a UV detector.[19]

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • HPLC-grade solvents.

  • Crude sample of the benzonitrile derivative.

2. Method Development and Scale-Up:

  • First, develop an optimized analytical HPLC method as described in Protocol 1. Ensure good resolution between the target peak and impurities.

  • Use a scale-up calculator to determine the preparative flow rate and injection volume based on the analytical conditions and the dimensions of the preparative column.

3. Chromatographic Conditions (Example Scale-Up):

ParameterAnalyticalPreparative
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Flow Rate 1.0 mL/min~21 mL/min
Injection Volume 10 µL1-5 mL (depending on concentration)
Gradient As optimizedMaintain the same gradient profile, adjusting the time segments proportionally to the flow rate.
Loading ~10 µg50-200 mg (or as determined by loading studies)

4. Purification Workflow:

  • Dissolve the crude sample in a suitable solvent (ideally the mobile phase at the initial conditions) at a high concentration.

  • Perform a loading study by injecting increasing amounts of the sample to determine the maximum load without compromising resolution.

  • Set up the fraction collector to collect the eluent corresponding to the peak of the target compound.

  • Run the preparative separation and collect the fractions.

  • Analyze the collected fractions by analytical HPLC to assess their purity.

  • Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.

Prep_HPLC_Workflow cluster_prep Preparative HPLC Workflow analytical_dev Analytical Method Development scale_up Scale-up Calculation analytical_dev->scale_up loading_study Loading Study scale_up->loading_study purification_run Preparative Purification Run loading_study->purification_run fraction_collection Fraction Collection purification_run->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_compound Isolated Pure Compound solvent_removal->pure_compound

Caption: A typical workflow for preparative HPLC purification.

Chiral Separations of Benzonitrile Derivatives

For chiral benzonitrile derivatives, enantiomeric separation is often required, especially in pharmaceutical applications where different enantiomers can have distinct pharmacological activities.[4] Chiral HPLC is the method of choice for this purpose.

Key Considerations for Chiral HPLC:

  • Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are widely used and have proven effective for a broad range of compounds.[20] Cyclodextrin-based and Pirkle-type CSPs are also viable options.[21][22]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases can be used, depending on the CSP and the analyte. The choice of mobile phase significantly impacts the chiral recognition mechanism.

  • Method Development: Chiral method development is often empirical and involves screening a variety of CSPs and mobile phases to find a suitable separation.

Troubleshooting Common HPLC Problems

Even with a well-developed method, issues can arise.[5][23] Here are some common problems and their potential solutions when analyzing benzonitrile derivatives.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Column overload. - Mismatched pH between sample and mobile phase.- Use a highly end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase for basic analytes. - Reduce sample concentration. - Ensure the sample is dissolved in the mobile phase.
Poor Resolution - Inappropriate column or mobile phase. - Gradient is too steep.- Screen different columns (e.g., phenyl, cyano). - Optimize the mobile phase composition (organic modifier, pH). - Make the gradient shallower.
High Backpressure - Blockage in the system or column frit. - Precipitated buffer or sample.- Filter all mobile phases and samples. - Back-flush the column.[24] - Use a guard column.
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase.- Implement a needle wash step in the autosampler method. - Flush the column with a strong solvent between runs. - Use fresh, high-purity solvents.

Conclusion

The successful purification and analysis of benzonitrile derivatives by HPLC are achievable through a systematic and well-informed approach. By understanding the fundamental principles of chromatography and the specific properties of these compounds, researchers can develop robust and efficient methods. This guide provides a solid foundation, from initial method development to preparative scale-up and troubleshooting, empowering scientists to achieve their separation goals with confidence and precision.

References

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  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available from: [Link]

  • Gilson, Inc. Gilson Preparative HPLC Systems | VERITY® LC Solutions. Available from: [Link]

  • Droux, S., & Félix, G. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Chirality, 23 Suppl 1, E105-9. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • Ceska a Slovenska Farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • PhotochemCAD. Benzonitrile. Available from: [Link]

  • YMC. Application Compendium Solutions for Preparative HPLC. Available from: [Link]

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  • Ataman Kimya. BENZONITRILE. Available from: [Link]

  • ResearchGate. Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Available from: [Link]

  • Chromtech. HPLC Column Selection Guide. Available from: [Link]

  • PubMed Central. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ACS Publications. Liquid chromatographic separation of enantiomers using a chiral .beta.-cyclodextrin-bonded stationary phase and conventional aqueous-organic mobile phases. Available from: [Link]

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  • MicroSolv Technology Corporation. APPLICATION NOTES - HPLC. Available from: [Link]

  • SIELC Technologies. Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column. Available from: [Link]

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  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • University of Oxford. 14 Principles of Reversed Phase HPLC. Available from: [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)

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  • Semantic Scholar. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Available from: [Link]

  • Longdom Publishing. Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Available from: [Link]

  • UV spectra of some representative drug molecules. Available from: [Link]

  • Rotachrom Technologies. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available from: [Link]

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Application Notes and Protocols for the Multicomponent Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and oral bioavailability to drug candidates. Its prevalence in a wide array of approved drugs and clinical candidates underscores the continuous need for efficient and versatile synthetic methodologies. Multicomponent reactions (MCRs), which enable the construction of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a powerful strategy for the rapid generation of diverse morpholine-containing libraries. This guide provides an in-depth exploration of key MCRs for the synthesis of morpholine derivatives, complete with detailed protocols, mechanistic insights, and comparative data to empower researchers in their drug discovery endeavors.

I. The Strategic Advantage of Multicomponent Reactions in Morpholine Synthesis

Traditional linear syntheses of morpholine derivatives often involve multiple steps, leading to lower overall yields, increased waste generation, and significant time investment. MCRs offer a paradigm shift by converging multiple synthetic steps into a single, highly efficient process. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing solvent and energy consumption. For drug discovery, the ability to rapidly generate a library of structurally diverse analogs from a common set of starting materials is invaluable for structure-activity relationship (SAR) studies.

II. Ugi Four-Component Reaction: A Versatile Platform for De Novo Morpholine Synthesis

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, renowned for its ability to generate α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] By judicious selection of bifunctional starting materials, the Ugi reaction can be ingeniously adapted for the de novo synthesis of the morpholine ring.

Mechanistic Rationale

The canonical mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form a reactive iminium ion. Nucleophilic attack by the isocyanide on the iminium ion, followed by trapping of the resulting nitrilium intermediate by the carboxylate, leads to an α-adduct that undergoes an irreversible Mumm rearrangement to furnish the final product.[1] For morpholine synthesis, a bifunctional starting material, typically an amino alcohol, serves as both the amine and the nucleophile for a subsequent intramolecular cyclization.

Visualizing the Ugi-based Morpholine Synthesis

Ugi_Morpholine_Synthesis cluster_Ugi Ugi Four-Component Reaction cluster_Cyclization Intramolecular Cyclization Aldehyde Aldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amino_Alcohol Amino Alcohol Amino_Alcohol->Imine_Formation Carboxylic_Acid Carboxylic Acid Iminium_Ion Iminium Ion Carboxylic_Acid->Iminium_Ion Isocyanide Isocyanide Alpha_Adduct α-Adduct Formation Isocyanide->Alpha_Adduct Imine_Formation->Iminium_Ion Protonation Iminium_Ion->Alpha_Adduct Mumm_Rearrangement Ugi Product (Acyclic Intermediate) Alpha_Adduct->Mumm_Rearrangement Mumm Rearrangement Intramolecular_Cyclization Intramolecular O-Alkylation Mumm_Rearrangement->Intramolecular_Cyclization Morpholine_Derivative Substituted Morpholine Intramolecular_Cyclization->Morpholine_Derivative Deprotection (if needed)

Caption: Ugi reaction followed by intramolecular cyclization for morpholine synthesis.

Detailed Protocol: De Novo Synthesis of a Substituted Morpholine via Ugi Reaction

This protocol is adapted from a versatile method for the synthesis of morpholines.[2]

Materials:

  • Amino alcohol (e.g., 2-amino-2-methyl-1-propanol)

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., a bifunctional acid like bromoacetic acid for subsequent cyclization)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Solvent (e.g., Methanol)

  • Base (for cyclization step, e.g., Potassium Carbonate)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amino alcohol (1.0 eq.), the aldehyde (1.0 eq.), and the carboxylic acid (1.0 eq.) in methanol.

  • Addition of Isocyanide: Stir the mixture at room temperature for 10 minutes. Then, add the isocyanide (1.0 eq.) dropwise to the reaction mixture.

  • Ugi Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up of Ugi Product: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Ugi product. Purification can be performed by column chromatography if necessary.

  • Intramolecular Cyclization: Dissolve the purified Ugi product in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., potassium carbonate, 2.0 eq.).

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the cyclization by TLC.

  • Final Work-up and Purification: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired morpholine derivative.

III. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines

A recently developed powerful method for the synthesis of highly substituted morpholines involves a copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate.[3] This one-step approach provides access to complex morpholine scaffolds that can be further diversified.

Mechanistic Insights

The proposed mechanism for this transformation begins with the in situ formation of an imino alcohol from the condensation of the amino alcohol and the aldehyde.[3] Concurrently, the diazomalonate reacts with the copper(I) catalyst to generate a copper carbene intermediate. This carbene then undergoes an insertion reaction with the O-H bond of the imino alcohol. The resulting intermediate then undergoes an intramolecular nucleophilic attack of the enolate onto the iminium group to form the morpholine ring and regenerate the copper catalyst.[3]

Visualizing the Copper-Catalyzed Morpholine Synthesis

Cu_Catalyzed_Morpholine_Synthesis Amino_Alcohol Amino Alcohol Imino_Alcohol_Formation Imino Alcohol (in situ) Amino_Alcohol->Imino_Alcohol_Formation Aldehyde Aldehyde Aldehyde->Imino_Alcohol_Formation Diazomalonate Diazomalonate Cu_Carbene Copper Carbene Intermediate Diazomalonate->Cu_Carbene Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Carbene Insertion_Product Carbene Insertion Imino_Alcohol_Formation->Insertion_Product Cu_Carbene->Insertion_Product Cyclization Intramolecular Cyclization Insertion_Product->Cyclization Cyclization->Cu_Catalyst Catalyst Regeneration Morpholine_Product Substituted Morpholine Cyclization->Morpholine_Product

Caption: Proposed mechanism for the copper-catalyzed three-component synthesis of morpholines.

Detailed Protocol: Copper-Catalyzed Synthesis of a Highly Substituted Morpholine

This protocol is based on the work of Douglas and co-workers.[3]

Materials:

  • Amino alcohol (e.g., 2-amino-2-methylpropan-1-ol, 2.0 eq.)

  • Aldehyde (e.g., p-tolualdehyde, 3.0 eq.)

  • Diethyl 2-diazomalonate (1.0 eq.)

  • Copper(I) catalyst (e.g., [Cu(MeCN)₄]PF₆, 10 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the copper(I) catalyst. Evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Add anhydrous toluene, followed by the amino alcohol and the aldehyde. Stir the mixture at room temperature for 5 minutes.

  • Initiation of Reaction: Add a solution of diethyl 2-diazomalonate in toluene dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure morpholine derivative.

IV. Other Notable MCRs for Morpholine-Related Scaffolds

While the Ugi and the copper-catalyzed three-component reactions are powerful tools for constructing the core morpholine ring, other MCRs can be employed to synthesize derivatives containing the morpholine moiety as a substituent.

A. Biginelli-like Reactions for Oxazine Derivatives

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[4] By employing a morpholine-containing aldehyde or β-ketoester, this reaction can be used to incorporate the morpholine scaffold into these biologically relevant heterocycles. A simple, efficient, and general method has been developed for the one-pot synthesis of oxazine derivatives using ammonium chloride as a catalyst under solvent-free conditions.[5]

B. Passerini Three-Component Reaction

The Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides.[6] Similar to the Biginelli reaction, if one of the components bears a morpholine substituent, the final product will incorporate this valuable heterocycle.

V. Comparative Analysis of MCRs for Morpholine Synthesis

ReactionComponentsKey AdvantagesPotential LimitationsTypical Yields
Ugi Reaction Aldehyde, Amino alcohol, Carboxylic acid, IsocyanideHigh diversity, de novo ring synthesis, good functional group tolerance.[2]May require a separate cyclization step, isocyanides can be malodorous.40-80%
Cu-Catalyzed 3-CR Amino alcohol, Aldehyde, DiazomalonateOne-pot synthesis of highly substituted morpholines, good yields.[3]Requires a diazo compound, catalyst can be sensitive.46-70%[3]
Biginelli-like Reaction Morpholine-substituted aldehyde/β-ketoester, Urea/ThioureaAccess to dihydropyrimidinone scaffolds with morpholine moiety, often high yielding.[5]Does not form the morpholine ring itself.Good to excellent[5]
Passerini Reaction Morpholine-substituted component, Carbonyl, Carboxylic acid, IsocyanideRapid access to α-acyloxy carboxamides with morpholine substituent.[6]Does not form the morpholine ring itself.Variable

VI. Conclusion and Future Outlook

Multicomponent reactions represent a powerful and efficient strategy for the synthesis of morpholine derivatives, offering significant advantages over traditional linear approaches. The Ugi and copper-catalyzed three-component reactions, in particular, provide elegant solutions for the de novo construction of the morpholine scaffold, enabling the rapid generation of diverse and complex molecules. As the demand for novel drug candidates continues to grow, the development of new MCRs and the innovative application of existing ones will undoubtedly play a pivotal role in the future of medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the power of MCRs for the synthesis of the next generation of morpholine-containing therapeutics.

VII. References

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595. Available at: [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. Available at: [Link]

  • Douglas, C. J., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 60(33), 18031-18036. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Taylor & Francis Online. (2015). Ammonium Chloride as a New Reagent for the Synthesis of Oxazine Derivatives via Biginelli-Type Reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1641-1647. Available at: [Link]

  • ACS Publications. (2011). An Efficient Synthesis of Morpholin-2-one Derivatives Using Glycolaldehyde Dimer by the Ugi Multicomponent Reaction. Organic Letters, 13(18), 4834-4837. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5293. Available at: [Link]

  • Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. Available at: [Link]

  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022. Available at: [Link]

  • Sabatini, S., et al. (2022). Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. Journal of Medicinal Chemistry, 65(22), 15264-15277. Available at: [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Available at: [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Available at: [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. Tetrahedron, 65(12), 2153-2171.

  • Ugi, I., et al. (2001). The Ugi and Passerini Reactions. Comprehensive Organic Synthesis, 2, 1083-1109.

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 2-(Morpholin-4-ylmethyl)benzonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(Morpholin-4-ylmethyl)benzonitrile as a key structural motif and versatile intermediate in the development of next-generation kinase inhibitors. This document provides in-depth scientific context, validated experimental protocols, and expert insights into the rationale behind its use in constructing potent and selective kinase-targeted therapies.

Introduction: The Emerging Role of the Benzonitrile-Morpholine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1] Within the vast chemical space of kinase inhibitors, specific structural motifs have emerged as privileged scaffolds due to their favorable interactions with the kinase ATP-binding site and their ability to be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

The 2-(Morpholin-4-ylmethyl)benzonitrile moiety has garnered significant interest as a foundational building block in the design of novel kinase inhibitors. While not typically a potent inhibitor in its own right, its constituent parts—the benzonitrile and the morpholine ring—are frequently found in clinically approved and investigational kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the morpholine ring often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. This strategic combination makes 2-(Morpholin-4-ylmethyl)benzonitrile a valuable starting point for the synthesis of more complex and highly active kinase inhibitors.

This guide will elucidate the synthetic utility of this compound and provide detailed protocols for its incorporation into kinase inhibitor scaffolds, with a focus on practical, field-proven methodologies.

Scientific Rationale and Mechanistic Insights

The benzonitrile functional group is a key feature in a number of potent kinase inhibitors, where it often serves as a crucial pharmacophore for interaction with the hinge region of the kinase domain.[2] The morpholine moiety is widely incorporated into kinase inhibitor scaffolds to enhance solubility, metabolic stability, and to form hydrogen bonds with the solvent-exposed regions of the kinase active site.[3][4][5]

The strategic value of 2-(Morpholin-4-ylmethyl)benzonitrile lies in its ability to serve as a versatile intermediate that can be elaborated into more complex molecular architectures. The ortho-disposed methylmorpholine and nitrile groups on the phenyl ring provide a unique steric and electronic environment that can be exploited to achieve selectivity for specific kinase targets.

Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile: A Foundational Protocol

The synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution of a benzylic halide with morpholine. This protocol provides a reliable method for the gram-scale synthesis of this key intermediate.

Experimental Protocol: Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile

Materials:

  • 2-(Bromomethyl)benzonitrile

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-(Morpholin-4-ylmethyl)benzonitrile as a pure solid.

Self-Validation: The identity and purity of the synthesized 2-(Morpholin-4-ylmethyl)benzonitrile should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected spectral data should be consistent with the desired product structure.

Application in Kinase Inhibitor Synthesis: A Case Study

The true utility of 2-(Morpholin-4-ylmethyl)benzonitrile is realized in its role as a scaffold for the construction of more elaborate kinase inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The phenyl ring can undergo further functionalization, and the morpholine nitrogen can be quaternized or modified.

The following is a representative workflow illustrating how 2-(Morpholin-4-ylmethyl)benzonitrile can be used to synthesize a hypothetical kinase inhibitor targeting a generic tyrosine kinase.

Workflow for Kinase Inhibitor Synthesis

G A 2-(Morpholin-4-ylmethyl)benzonitrile B Hydrolysis of Nitrile to Carboxylic Acid A->B 1. NaOH, H2O, heat C Amide Coupling with a Hinge-Binding Moiety B->C 2. HATU, DIPEA, Amine D Final Kinase Inhibitor C->D

Caption: Synthetic workflow from 2-(Morpholin-4-ylmethyl)benzonitrile.

Detailed Protocol: Synthesis of a Hypothetical Kinase Inhibitor

This protocol outlines the conversion of the nitrile to a carboxylic acid and subsequent amide coupling to a generic hinge-binding amine.

Step 1: Hydrolysis of 2-(Morpholin-4-ylmethyl)benzonitrile

  • To a solution of 2-(Morpholin-4-ylmethyl)benzonitrile in a mixture of ethanol and water, add an excess of sodium hydroxide.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and acidify with aqueous HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 2-(Morpholin-4-ylmethyl)benzoic acid.

Step 2: Amide Coupling

  • To a solution of 2-(Morpholin-4-ylmethyl)benzoic acid and a suitable hinge-binding amine (e.g., 4-amino-1H-pyrazole) in anhydrous DMF, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction at room temperature until completion.

  • Dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by chromatography to obtain the final kinase inhibitor.

In Vitro Kinase Assays: Evaluating Inhibitor Potency

Once a library of kinase inhibitors has been synthesized based on the 2-(Morpholin-4-ylmethyl)benzonitrile scaffold, it is essential to evaluate their biological activity. In vitro kinase assays are the primary method for determining the potency of these compounds against their intended kinase targets.

General Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing kinase inhibition using a radiometric or fluorescence-based assay format.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), including a radiolabeled ([γ-³²P]ATP) or fluorescently-labeled analog

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96- or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In the assay plate, add the kinase enzyme, the kinase-specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the incorporation of the radiolabel or the fluorescent signal.

  • Calculate the IC₅₀ value for each inhibitor, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Inhibitor-1 Kinase A15
Inhibitor-2 Kinase A28
Inhibitor-3 Kinase A5
Control Kinase A>10,000

Structure-Activity Relationship (SAR) Insights

The 2-(Morpholin-4-ylmethyl)benzonitrile scaffold provides a rich platform for SAR studies. By systematically modifying different parts of the molecule, researchers can probe the key interactions with the target kinase and optimize for potency and selectivity.

Logical Flow of SAR Exploration

G start Core Scaffold 2-(Morpholin-4-ylmethyl)benzonitrile mod1 Modification of the Benzonitrile Group Hydrolysis Reduction Cycloaddition start->mod1 mod2 Substitution on the Phenyl Ring Halogens Alkoxy groups Other functional groups start->mod2 mod3 Modification of the Morpholine Ring Ring size variation Substitution on the ring Replacement with other heterocycles start->mod3

Caption: Structure-Activity Relationship (SAR) exploration flowchart.

By exploring these modifications, researchers can develop a comprehensive understanding of the structural requirements for potent and selective inhibition of their target kinase.

Conclusion and Future Perspectives

The 2-(Morpholin-4-ylmethyl)benzonitrile scaffold represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its straightforward synthesis and the presence of two readily modifiable functional groups make it an attractive platform for medicinal chemistry campaigns. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts. Future work in this area will likely focus on the development of more complex and diverse libraries based on this core structure, with the aim of identifying next-generation kinase inhibitors with improved efficacy and safety profiles.

References

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Troubleshooting & Optimization

Identifying side products in the synthesis of morpholinomethyl benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of morpholinomethyl benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthetic challenges encountered in this area. Our goal is to equip you with the knowledge to identify and mitigate the formation of common side products, ensuring the integrity and purity of your target compounds.

Introduction: The Synthetic Landscape

The synthesis of morpholinomethyl benzonitriles, valuable scaffolds in medicinal chemistry, is most commonly achieved through the Mannich reaction. This three-component condensation of a compound with an active hydrogen (benzonitrile), an aldehyde (typically formaldehyde), and a secondary amine (morpholine) is a powerful tool for C-C bond formation. However, like many multicomponent reactions, it is not without its challenges. The reaction conditions, stoichiometry, and purity of starting materials can significantly influence the product distribution, often leading to a range of undesired side products. Understanding the mechanistic origins of these impurities is the first step toward optimizing your synthesis for higher yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise during the synthesis of morpholinomethyl benzonitriles.

Q1: My reaction is showing multiple spots on TLC/LC-MS, with some having a significantly higher molecular weight than my expected product. What are these likely to be?

A1: The presence of higher molecular weight species often points to the formation of bis-Mannich adducts . This is a common side reaction where a second morpholinomethyl group is introduced onto the benzonitrile ring.

  • Causality: Benzonitrile has multiple activated positions on the aromatic ring. If the reaction conditions are too harsh (e.g., prolonged reaction time, high temperature) or if there is an excess of formaldehyde and morpholine, a second electrophilic attack by the Eschenmoser's salt-like intermediate can occur at another activated site on the mono-substituted product.

  • Identification: These bis-adducts will have a molecular weight corresponding to the addition of a second CH2-morpholine unit. For example, if your target is 4-(morpholinomethyl)benzonitrile (MW: 202.25 g/mol ), the bis-adduct would have a molecular weight of approximately 301.4 g/mol . Mass spectrometry is the most direct way to confirm their presence. 1H NMR will show more complex aromatic signals and an integration ratio of the morpholine protons to aromatic protons that is higher than expected for the mono-substituted product.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of benzonitrile relative to formaldehyde and morpholine to favor mono-substitution.

    • Temperature and Time: Carefully monitor the reaction and avoid prolonged heating. Lowering the reaction temperature may slow down the second addition.

    • Order of Addition: Adding the benzonitrile to a pre-formed mixture of morpholine and formaldehyde (or paraformaldehyde) can sometimes help control the reaction.

Q2: I've isolated a byproduct with a mass 16 units higher than my target molecule. What could this be?

A2: An increase of 16 mass units strongly suggests the formation of a morpholine N-oxide derivative.

  • Causality: The nitrogen atom in the morpholine ring is susceptible to oxidation. This can occur if oxidizing agents are present as impurities in the reagents or solvents, or if the reaction is exposed to air for extended periods at elevated temperatures. While less common under standard Mannich conditions, it's a possibility, especially during workup or purification. Some reagents used in variations of the Mannich reaction can also have oxidative properties.

  • Identification: The mass spectrum will show a peak at [M+16]. The polarity of the molecule will be significantly increased, which will be evident in its chromatographic behavior (e.g., lower Rf on normal phase TLC).

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Reagent Purity: Use freshly distilled solvents and high-purity reagents to avoid contaminants that could act as oxidizing agents.

    • Degassing: Degas solvents before use, particularly if the reaction is run at higher temperatures.

Q3: My reaction seems to have stalled, and I'm recovering a significant amount of starting benzonitrile. What are the likely causes?

A3: Low conversion can stem from several factors related to the reagents and reaction conditions.

  • Causality:

    • Poor Quality Formaldehyde Source: Paraformaldehyde, a common source of formaldehyde, can depolymerize inefficiently if it is old or of poor quality. Aqueous formaldehyde solutions can also vary in concentration.

    • Inactive Catalyst/Incorrect pH: The Mannich reaction is often acid-catalyzed.[1] If the pH is not optimal, the formation of the reactive iminium ion from morpholine and formaldehyde will be slow.[1]

    • Low Reaction Temperature: The activation energy for the reaction may not be met if the temperature is too low.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use fresh, high-quality paraformaldehyde or a recently standardized aqueous formaldehyde solution.[2]

    • Optimize pH: If not already part of your procedure, consider adding a catalytic amount of a mild acid (e.g., acetic acid or HCl) to facilitate iminium ion formation.

    • Increase Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. Be mindful that excessive heat can promote side reactions (see Q1).

Q4: I am observing a byproduct with a mass corresponding to the addition of a formyl group to morpholine. How is this possible?

A4: This byproduct is likely N-formylmorpholine . Its formation can be attributed to a competing reaction pathway, particularly if formic acid is present or generated in situ.

  • Causality: If the reaction conditions inadvertently mimic those of the Eschweiler-Clarke reaction , N-methylation or N-formylation can occur. The Eschweiler-Clarke reaction uses formic acid as a reducing agent with formaldehyde to methylate amines.[3] If formic acid is present as an impurity in the formaldehyde source (formalin is often stabilized with formic acid), it can lead to the formation of N-formylmorpholine.

  • Identification: N-formylmorpholine is a known compound and can be identified by comparing its spectroscopic data (NMR, MS) to literature values or a commercial standard.

  • Mitigation Strategies:

    • Use High-Purity Formaldehyde: Employ paraformaldehyde or a formalin solution that is free of formic acid.

    • Avoid Reductive Conditions: Ensure that no reducing agents are present in the reaction mixture that could promote an Eschweiler-Clarke type pathway.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Morpholinomethyl)benzonitrile

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time is often necessary.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq).

  • Reagent Addition: Add morpholine (1.1 eq) and paraformaldehyde (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, isopropanol, or toluene) and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Protocol 2: Analytical Characterization of Potential Side Products
  • LC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and use a mass spectrometer to identify the molecular weights of the eluting peaks.

  • NMR Spectroscopy:

    • Dissolve the crude product or isolated impurity in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H and 13C NMR spectra. Look for characteristic signals of the morpholine and benzonitrile moieties. The integration of the proton signals can help determine the ratio of these components in a given molecule, aiding in the identification of bis-adducts.

Data Presentation

CompoundMolecular Weight ( g/mol )Key MS Signal (m/z) [M+H]+Expected 1H NMR Characteristics
4-(Morpholinomethyl)benzonitrile202.25203.26Aromatic protons (~7.4-7.7 ppm), benzylic CH2 (~3.5-3.7 ppm), morpholine protons (~2.4-2.6 ppm and ~3.6-3.8 ppm)
Bis(morpholinomethyl)benzonitrile301.40302.41More complex aromatic signals, two sets of benzylic CH2 signals, increased integration of morpholine protons relative to aromatic protons.
4-(Morpholinomethyl)benzonitrile N-oxide218.25219.26Downfield shift of morpholine protons adjacent to the N-oxide.
N-Formylmorpholine115.13116.14Presence of a formyl proton signal (~8.0 ppm).

Visualizing Reaction Pathways

Main Reaction and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Benzonitrile D 4-(Morpholinomethyl)benzonitrile (Target Product) A->D Nucleophilic Attack B Morpholine + Formaldehyde C Iminium Ion B->C Formation F Morpholine N-oxide B->F Oxidation G N-Formylmorpholine B->G Reaction with Formic Acid (Eschweiler-Clarke type) C->D E Bis(morpholinomethyl)benzonitrile (Bis-Mannich Adduct) D->E Further Reaction with Iminium Ion

Caption: Reaction scheme for the synthesis of 4-(morpholinomethyl)benzonitrile and potential side products.

Troubleshooting Workflow

G start Low Yield or Impure Product check_reagents Check Reagent Purity (Benzonitrile, Morpholine, Paraformaldehyde) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions analyze_impurities Analyze Byproducts (LC-MS, NMR) start->analyze_impurities high_mw High MW Impurities? analyze_impurities->high_mw m_plus_16 [M+16] Impurity? analyze_impurities->m_plus_16 formyl_morpholine N-Formylmorpholine Detected? analyze_impurities->formyl_morpholine high_mw->m_plus_16 No optimize_stoichiometry Optimize Stoichiometry (Excess Benzonitrile) high_mw->optimize_stoichiometry Yes control_temp_time Control Temperature and Reaction Time high_mw->control_temp_time m_plus_16->formyl_morpholine No inert_atmosphere Use Inert Atmosphere and Pure Reagents m_plus_16->inert_atmosphere Yes pure_formaldehyde Use Formic Acid-Free Formaldehyde Source formyl_morpholine->pure_formaldehyde Yes end Improved Yield and Purity optimize_stoichiometry->end control_temp_time->end inert_atmosphere->end pure_formaldehyde->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of morpholinomethyl benzonitriles.

References

  • Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837.
  • Thaisrivongs, S., et al. (1996). Structure-based design of novel HIV protease inhibitors: 4-hydroxy-5,6-dihydropyrone and 4-hydroxy-5,6-dihydro-pyridone-containing cyclic ureas. Journal of Medicinal Chemistry, 39(22), 4349-4353.
  • Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction.
  • Katritzky, A. R., et al. (2004). A General and Efficient Synthesis of N-Substituted Aminomethylbenzotriazoles from Benzotriazole, Formaldehyde, and Amines. The Journal of Organic Chemistry, 69(2), 427-430.
  • Dimmock, J. R., et al. (1999). Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. European Journal of Medicinal Chemistry, 34(10), 867-876.
  • Wikipedia contributors. (2023). Mannich reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Burke, T. R., et al. (1991). Bicyclic Compounds as Novel and Selective Probes for the Type 1 Insulin-like Growth Factor Receptor. Journal of Medicinal Chemistry, 34(5), 1577-1581.
  • Holy, A. (2002). Phosphonomethoxyethyl analogs of nucleotides. Current Pharmaceutical Design, 8(10), 785-797.
  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Technical Support Center: Purification of 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk

Welcome to the dedicated technical guide for navigating the purification challenges of crude 2-(Morpholin-4-ylmethyl)benzonitrile. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we've encountered in the field. Our goal is to move beyond simple protocols and provide you with the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Part 1: Initial Assessment & Common Impurities

Before any purification attempt, a preliminary analysis of the crude material is crucial. This not only confirms the presence of your desired product but also provides a roadmap of the impurities you need to remove.

Q1: What should my first analytical steps be after synthesizing crude 2-(Morpholin-4-ylmethyl)benzonitrile?

A1: Your initial assessment should be swift and informative. We recommend a two-pronged approach:

  • Thin-Layer Chromatography (TLC): This provides a quick visual of the number of components in your crude mixture. Due to the basic nature of the morpholine moiety, standard silica gel plates can cause significant streaking. It is essential to use a mobile phase containing a small amount of a basic modifier. A good starting point is a mixture of Ethyl Acetate/Hexane (e.g., 1:1) with 1-2% triethylamine (TEA) added.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum is invaluable. It will not only confirm the successful synthesis of your target compound but also help identify major impurities. Look for characteristic signals of your starting materials, such as the benzylic protons of 2-(bromomethyl)benzonitrile or the distinct signals of excess morpholine.

Q2: My crude product is a brown, sticky oil. What does this indicate?

A2: An oily or deeply colored crude product often suggests the presence of multiple impurities. The color may arise from polymeric byproducts or degradation products formed under the reaction conditions. An oily consistency indicates that the product is not crystalline at room temperature, which can be due to residual solvents or impurities preventing the formation of a crystal lattice. This state will likely make purification by recrystallization challenging without an initial cleanup step.

Part 2: Troubleshooting Purification Workflows

This section addresses the most common issues encountered during the purification of 2-(Morpholin-4-ylmethyl)benzonitrile in a question-and-answer format.

Issue 1: Residual Starting Materials

Q3: My crude NMR shows a significant amount of unreacted morpholine. How can I efficiently remove it?

A3: Excess morpholine is a common impurity, especially when used as both a reactant and a base. Since morpholine is a basic and water-soluble amine, the most effective method for its removal is a liquid-liquid extraction using a dilute acidic solution.

The principle here is an acid-base reaction[1]. By washing an organic solution of your crude product (e.g., in Ethyl Acetate or Dichloromethane) with dilute aqueous acid (e.g., 1M HCl or 5% citric acid), the basic nitrogen on both your product and the excess morpholine will be protonated. This converts them into their respective ammonium salts, which are highly soluble in the aqueous phase. However, to selectively remove the morpholine while keeping your product in the organic layer, a careful wash with water or brine is often sufficient, as morpholine has higher water solubility than the larger product molecule. For a more rigorous separation, a full acid-base extraction is required (see Protocol 1).

Q4: I still have unreacted 2-(bromomethyl)benzonitrile in my crude mixture. What is the best approach to remove it?

A4: 2-(bromomethyl)benzonitrile is a neutral, less polar compound compared to your desired product. This difference in polarity is the key to its separation. You have two primary options:

  • Flash Column Chromatography: This is the most reliable method. Your product, containing the polar morpholine group, will have a stronger affinity for the silica stationary phase than the less polar 2-(bromomethyl)benzonitrile. Therefore, the starting material will elute first. Remember to use a solvent system containing a basic modifier (like triethylamine) to prevent streaking of your product[2].

  • Trituration/Recrystallization: If the starting material is a minor impurity, you may be able to remove it by trituration. This involves stirring the crude solid or oil in a solvent where the desired product is sparingly soluble, but the impurity is soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture)[3]. The purified product can then be isolated by filtration.

Issue 2: Physical Form & Handling

Q5: My purified product is an oil and I cannot get it to crystallize. How can I obtain a solid?

A5: This is a frequent challenge with aminonitrile compounds[4]. If your product remains an oil even after chromatography, it may be due to minor impurities disrupting the crystal lattice or the inherent physical properties of the free base. A highly effective strategy is to convert the amine to a salt.

By dissolving the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of an acid (e.g., HCl in ether/dioxane or oxalic acid in ethanol), the corresponding salt will often precipitate as a crystalline solid[5]. This solid can then be easily collected by filtration, washed with cold solvent, and dried. If needed, the pure free base can be regenerated by dissolving the salt in water, basifying with a base like NaOH or NaHCO₃, and extracting the product back into an organic solvent.

Issue 3: Chromatographic Complications

Q6: My product streaks severely on my silica TLC plate and column, leading to poor separation and low yield. Why does this happen and how do I prevent it?

A6: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly interact with the basic nitrogen of your morpholine moiety[2]. This acid-base interaction leads to the characteristic "streaking" or tailing, where the compound moves down the column slowly and unevenly, resulting in broad fractions and poor separation.

Solutions:

  • Mobile Phase Modifier: The simplest solution is to "neutralize" the acidic sites on the silica gel. This is done by adding a small amount of a volatile competing base to your eluent[2]. The most common choice is triethylamine (TEA) at a concentration of 1-2%. Alternatively, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar component in your eluent system.

  • Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative to silica for the purification of amines[6]. It does not have the acidic character of silica and often provides much sharper peaks for basic compounds.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed as an initial cleanup step to remove both acidic and basic impurities before high-resolution purification.

  • Dissolution: Dissolve the crude 2-(Morpholin-4-ylmethyl)benzonitrile in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq) (2 x 10 mL per gram). This step protonates your product and any other basic impurities, pulling them into the aqueous layer. Important: Save the aqueous layer, as it now contains your product.

  • Neutral Wash: Wash the initial organic layer (which now contains neutral impurities) with brine and discard it.

  • Basification: Combine the acidic aqueous layers from step 2 in the separatory funnel. Cool the funnel in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) until the solution is basic (pH > 10, check with pH paper). This deprotonates your product's ammonium salt, regenerating the free-base form.

  • Re-extraction: Extract the now neutral product back out of the aqueous layer with fresh EtOAc or DCM (3 x 15 mL per gram).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Diagram 1: Acid-Base Extraction Workflow A visual representation of the separation process described in Protocol 1.

cluster_0 Step 1: Dissolution & Acid Wash cluster_1 Step 2: Separation cluster_2 Step 3: Basify & Re-extract cluster_3 Step 4: Final Product Crude Crude Product in EtOAc Funnel1 Separatory Funnel (Wash with 1M HCl) Crude->Funnel1 Organic1 Organic Layer (Neutral Impurities) Funnel1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product & Basic Impurities) Funnel1->Aqueous1 Keep Funnel2 Separatory Funnel 1. Add NaOH (pH > 10) 2. Extract with EtOAc Aqueous1->Funnel2 Organic2 Organic Layer (Purified Free Base) Funnel2->Organic2 Aqueous2 Aqueous Layer (Salts) Funnel2->Aqueous2 Discard Purified Dry & Concentrate to Yield Purified Product Organic2->Purified

Caption: Workflow for purifying amines via acid-base extraction.

Protocol 2: Optimized Flash Column Chromatography

This protocol assumes an initial cleanup has been performed or that the main impurities are neutral and of different polarity.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Solvent System Selection: Determine the optimal eluent using TLC. Test various ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Crucially, add 1% triethylamine (TEA) to the solvent mixture. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack the column using the chosen eluent system (wet packing is recommended). Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent and TEA under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel or Basic AluminaAlumina is preferred for very basic amines to prevent interaction[6].
Mobile Phase Hexane/Ethyl Acetate + 1% TEATEA neutralizes acidic silica sites, preventing streaking[2].
Loading Method Dry LoadingProvides better resolution for compounds that are not highly soluble in the eluent.
Monitoring TLC with UV visualizationAllows for rapid identification of fractions containing the product.
Protocol 3: Recrystallization from a Mixed-Solvent System

Recrystallization is an excellent final polishing step to achieve high purity and obtain a crystalline solid.

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures[7]. For 2-(Morpholin-4-ylmethyl)benzonitrile, good single solvents to try are isopropanol or ethanol. A mixed-solvent system like Ethyl Acetate/Hexane or Toluene/Heptane can also be effective.

  • Dissolution: Place the crude solid/oil in a flask and add a minimal amount of the more soluble solvent (e.g., Ethyl Acetate). Heat the mixture to reflux until everything dissolves.

  • Induce Crystallization: Slowly add the less soluble solvent (the "anti-solvent," e.g., Hexane) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the first solvent to make it clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (Hexane) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Diagram 2: Purification Decision Logic A flowchart to guide the choice of purification strategy based on initial crude analysis.

start Crude Product Analysis (TLC, NMR) q1 Major Impurity Type? start->q1 res_sm Residual Starting Materials/Reagents q1->res_sm Basic/Acidic polymeric Oily / Polymeric Byproducts q1->polymeric Complex Mixture minor Minor Impurities, High Product Content q1->minor Neutral proc1 Protocol 1: Acid-Base Extraction res_sm->proc1 polymeric->proc1 proc2 Protocol 2: Column Chromatography (Basic Alumina or TEA) minor->proc2 proc3 Protocol 3: Recrystallization / Trituration minor->proc3 proc1->proc2 Further Purification proc2->proc3 Final Polishing

Caption: Decision tree for selecting a purification method.

Part 4: Final Purity Assessment

Q7: How can I confirm the purity of my final product?

A7: After purification, it is essential to verify the purity using high-resolution analytical techniques.

  • HPLC: Reversed-phase HPLC (RP-HPLC) is an excellent method for determining purity. A typical method would use a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate)[8][9]. Purity is determined by the area percentage of the main peak.

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the identity (by mass) and purity of the compound simultaneously[10].

  • Quantitative NMR (qNMR): If an analytical standard is available, qNMR can provide an absolute purity value.

  • Residual Solvent Analysis: Gas Chromatography (GC) is often used to quantify residual solvents to ensure they meet regulatory limits, such as those defined by the ICH[11].

By systematically identifying impurities and applying the targeted purification strategies outlined in this guide, researchers can confidently and efficiently achieve high-purity 2-(Morpholin-4-ylmethyl)benzonitrile suitable for downstream applications in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society. Available at: [Link]

  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Brieflands (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available at: [Link]

  • Google Patents (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
  • Google Patents (2008). New Process for the Synthesis of Morpholinylbenzenes. Google Patents.
  • EON Biotech. 2-(MORPHOLIN-4-YLMETHYL)BENZONITRILE – (37812-33-2). EON Biotech. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Reddit (2022). Purification of aminonitrile. r/Chempros. Available at: [Link]

  • European Medicines Agency (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. EMA. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Google Patents (1981). Purification of tertiary amines using an adsorbent. Google Patents.
  • PubMed Central. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available at: [Link]

  • International Journal of Research in Pharmacy and Science (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJRPS. Available at: [Link]

  • OSHA (2003). Morpholine. OSHA. Available at: [Link]

  • Pharmaffiliates. Benzonitrile-impurities. Pharmaffiliates. Available at: [Link]

  • University of Rochester. Workup: Amines. Department of Chemistry. Available at: [Link]

  • ChemHelpASAP (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • IRE Journals (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. IRE Journals. Available at: [Link]

  • Reddit (2021). Amine workup. r/Chempros. Available at: [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. Sorbead India. Available at: [Link]

  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. RSC Publishing. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJPRA. Available at: [Link]05-02-054.pdf)

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Technical Support Center: Optimizing N-alkylation of Morpholine with Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of morpholine with substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working on synthesizing N-(cyanophenyl)morpholine derivatives. These compounds are valuable scaffolds in medicinal chemistry, and mastering their synthesis is crucial for advancing new therapeutic agents.

This resource provides in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to help you navigate the complexities of this specific transformation. We will explore the primary synthetic routes, delve into the mechanistic details, and offer solutions to common experimental challenges.

I. Strategic Approaches to Synthesis: Two Primary Pathways

The synthesis of N-(cyanophenyl)morpholines can be approached through two main strategies, depending on the available starting materials:

  • Reductive Amination of Morpholine with Benzonitriles: This is a direct and atom-economical approach where the nitrile functionality serves as the electrophilic partner. The reaction proceeds via in-situ reduction of the nitrile to an imine, which is then captured by morpholine.

  • N-Arylation of Morpholine with Substituted Halo-Benzonitriles: This classic cross-coupling approach is suitable when starting with a halogenated benzonitrile (e.g., fluoro-, chloro-, bromo-, or iodo-benzonitrile). This method, primarily leveraging Buchwald-Hartwig amination or Ullmann condensation, offers a broad substrate scope.

Below, we provide detailed protocols and troubleshooting for each of these pathways.

II. Pathway 1: Catalytic Reductive Amination

This method is highly attractive due to its directness, using the benzonitrile itself as the alkylating agent precursor under hydrogenation conditions.[1]

A. Detailed Experimental Protocol

Reaction Scheme:

Materials:

  • Substituted benzonitrile (1.0 eq)

  • Morpholine (1.2 - 2.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) (5-10 mol%)

  • Solvent: Methanol, Ethanol, or Tetrahydrofuran (THF)

  • Hydrogen source: Hydrogen gas balloon or high-pressure hydrogenation reactor

  • (Optional) Additive: Ammonium acetate (NH₄OAc) (for less reactive substrates)[1]

Step-by-Step Procedure:

  • To a high-pressure reaction vessel, add the substituted benzonitrile (1.0 eq), morpholine (1.2-2.0 eq), and the chosen solvent.

  • Carefully add the Pd/C or Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • If using an additive for a poorly reactive substrate, add ammonium acetate at this stage.[1]

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but can be higher).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or crystallization.

B. Troubleshooting Guide (Q&A Format)

Q1: My reaction is very slow or shows no conversion. What should I do?

  • A1: Catalyst Activity: Ensure your catalyst is not old or deactivated. Use a fresh batch of Pd/C or Rh/C. Rh/C can sometimes be more effective for the N-monoalkylation of aliphatic amines.[1]

  • A2: Hydrogen Pressure: For stubborn substrates, increasing the hydrogen pressure can enhance the rate of nitrile reduction.

  • A3: Temperature: Gradually increase the reaction temperature in 10 °C increments. However, be mindful of potential side reactions at higher temperatures.

  • A4: Additive for Deactivated Substrates: If your benzonitrile has strongly electron-withdrawing groups or is sterically hindered, the addition of ammonium acetate (NH₄OAc) can enhance reactivity.[1]

  • A5: Solvent Choice: Ensure your solvent is anhydrous. Protic solvents like methanol or ethanol are generally effective.

Q2: I am observing the formation of a significant amount of benzylamine (from the reduction of the nitrile) but not my desired product. How can I prevent this?

  • A1: Excess Morpholine: Increase the excess of morpholine (up to 3 equivalents). This will increase the probability of the intermediate imine being trapped by morpholine before it is further reduced to the benzylamine.

  • A2: Catalyst Choice: Pd/C is generally effective for the complete reduction of nitriles.[2] If benzylamine formation is a major issue, consider using a catalyst system known for selective imine formation and subsequent amination.

  • A3: Staged Addition: Consider a two-step, one-pot approach. First, partially reduce the nitrile to the aldehyde or imine under controlled conditions (e.g., using DIBAL-H at low temperature), then add the morpholine and a milder reducing agent like sodium triacetoxyborohydride.[3]

Q3: My nitrile group is being hydrolyzed to a benzamide or carboxylic acid. What is the cause and how can I avoid it?

  • A1: Water Contamination: This is a classic side reaction of nitriles, especially under acidic or basic conditions.[3][4] Ensure all your reagents and solvents are scrupulously dry.

  • A2: Neutral Conditions: Avoid strongly acidic or basic additives if hydrolysis is a problem. The reaction should ideally be run under neutral or slightly basic conditions.

C. Visualization of the Workflow

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Benzonitrile + Morpholine + Solvent Vessel Charge Reactor Reagents->Vessel Catalyst Pd/C or Rh/C Catalyst->Vessel Hydrogenation Purge & Pressurize with H₂ Vessel->Hydrogenation Heating Heat & Stir Hydrogenation->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Filtering Filter Catalyst Monitoring->Filtering Concentration Concentrate Filtering->Concentration Purification Column Chromatography or Crystallization Concentration->Purification Product Pure N-(cyanophenyl)morpholine Purification->Product

Caption: Workflow for Catalytic Reductive Amination.

III. Pathway 2: N-Arylation with Substituted Halo-Benzonitriles

This pathway is a robust alternative, particularly when a halo-benzonitrile is readily available. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6]

A. Detailed Experimental Protocol

Reaction Scheme:

Materials:

  • Substituted halo-benzonitrile (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Palladium source: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)

  • Phosphine Ligand: Xantphos, SPhos, or BrettPhos (1.2 - 2.0 mol eq relative to Pd)

  • Base: Sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add the palladium source, the phosphine ligand, and the base under an inert atmosphere.

  • Add the substituted halo-benzonitrile and the anhydrous solvent.

  • Add the morpholine via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

B. Troubleshooting Guide (Q&A Format)

Q1: I am getting low yields. What are the key parameters to optimize?

  • A1: Ligand Choice: The choice of phosphine ligand is critical. For electron-neutral or electron-rich aryl halides, ligands like Xantphos are often a good starting point. For more challenging couplings, especially with aryl chlorides, more electron-rich and bulky ligands like SPhos or BrettPhos may be necessary.

  • A2: Base Selection: Sodium tert-butoxide is a strong base that is often effective. However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.

  • A3: Palladium Pre-catalyst: Consider using a pre-formed palladium-ligand complex (pre-catalyst). These are often more stable and can lead to more reproducible results.

  • A4: Anhydrous and Degassed Conditions: The catalytic cycle is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere.

Q2: I am concerned about the compatibility of the nitrile group in the Buchwald-Hartwig reaction. Can it interfere?

  • A: Generally Tolerated: The nitrile group is generally well-tolerated in Buchwald-Hartwig aminations.[6] However, under certain conditions, particularly with very strong bases and high temperatures, side reactions are possible, though less common. If you suspect interference, screen different bases and try to run the reaction at the lowest possible temperature.

Q3: The purification of my product is difficult due to residual palladium.

  • A1: Filtration: Passing the crude product through a pad of silica gel or a specialized palladium scavenger can help remove residual catalyst.

  • A2: Crystallization: If your product is a solid, crystallization is an excellent method for purification and removal of metal impurities.[7]

C. Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Pd(II)(Ar-CN)(X)L Pd(II)(Ar-CN)(X)L Pd(0)L->Pd(II)(Ar-CN)(X)L Oxidative Addition (Ar(X)-CN) Pd(II)(Ar-CN)(morpholine)L Pd(II)(Ar-CN)(morpholine)L Pd(II)(Ar-CN)(X)L->Pd(II)(Ar-CN)(morpholine)L Ligand Exchange (Morpholine, Base) Pd(II)(Ar-CN)(morpholine)L->Pd(0)L Reductive Elimination Ar-N(morpholine)-CN Ar-N(morpholine)-CN Pd(II)(Ar-CN)(morpholine)L->Ar-N(morpholine)-CN Product Release

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

IV. Frequently Asked Questions (FAQs)

Q: How does the substituent on the benzonitrile affect the reaction rate?

A: For the Reductive Amination pathway, electron-withdrawing groups on the benzonitrile can sometimes make the nitrile carbon more electrophilic but may also be susceptible to reduction themselves. Electron-donating groups might slow down the initial reduction. For the N-Arylation pathway (nucleophilic aromatic substitution mechanism), electron-withdrawing groups (especially ortho and para to the leaving group) will activate the aryl halide and increase the reaction rate.[8][9]

Q: What is the best way to monitor the reaction?

A: A combination of TLC and LC-MS is ideal. TLC can give a quick indication of the consumption of starting material and the formation of a new, more polar product. LC-MS can confirm the mass of the desired product and identify any major side products.

Q: My final product is an oil and difficult to purify. What are my options?

A: If column chromatography is not providing sufficient purity, consider converting the product to a hydrochloride or other salt. These are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

Q: Are there any safety concerns I should be aware of?

A: When working with hydrogenation, always use appropriate safety precautions, including a blast shield if working at high pressures. Palladium on carbon can be pyrophoric, especially after use; handle it with care, and do not allow the dry catalyst to come into contact with flammable solvents in the air. Phosphine ligands can be air-sensitive and toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

V. Data Summary Table

The following table provides a starting point for optimizing reaction conditions based on the electronic nature of the substituent on the benzonitrile ring. These are general recommendations and may require further optimization.

Substituent on BenzonitrileRecommended PathwayKey Considerations
Electron-Donating (e.g., -OCH₃, -CH₃) N-Arylation (if halo-substituted) or Reductive AminationMay require more forcing conditions (higher temperature, stronger base/ligand).
Electron-Neutral (e.g., -H, -Ph) Both pathways are viableStandard conditions are a good starting point.
Electron-Withdrawing (e.g., -NO₂, -CF₃) N-Arylation (if halo-substituted)Reaction is generally faster. Be mindful of potential side reactions with the substituent.

VI. References

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Available at: [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of morpholines. Available at:

  • Chemistry LibreTexts. (2025). Chemistry of Nitriles. Available at: [Link]

  • ACS Publications. (2023). Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2015). Chemoselective Alkylations with N- and C-Metalated Nitriles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]

  • NIH. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • MDPI. (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. Available at:

  • ResearchGate. (n.d.). (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

Sources

2-(Morpholin-4-ylmethyl)benzonitrile stability and ideal storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(Morpholin-4-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and ideal storage of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(Morpholin-4-ylmethyl)benzonitrile that influence its stability?

A1: The stability of 2-(Morpholin-4-ylmethyl)benzonitrile is governed by its two key functional groups: the benzonitrile moiety and the morpholine ring.

  • Benzonitrile Group: The nitrile group (-C≡N) is generally stable under neutral conditions. However, it can be susceptible to hydrolysis to form a benzamide or benzoic acid derivative under strong acidic or basic conditions, particularly at elevated temperatures.[1][2] The electron-withdrawing nature of the nitrile group can also influence the reactivity of the aromatic ring.[3]

  • Morpholine Group: As a secondary amine, the morpholine ring imparts basic properties to the molecule.[4] It can react with strong acids to form salts. The nitrogen atom's lone pair of electrons makes it nucleophilic, though this is somewhat tempered by the electron-withdrawing effect of the ether oxygen within the ring.[4] The morpholine moiety is a common pharmacophore used to improve the pharmacokinetic properties of drug candidates.[5][6]

Q2: What are the ideal storage conditions for 2-(Morpholin-4-ylmethyl)benzonitrile?

A2: To ensure the long-term stability and integrity of 2-(Morpholin-4-ylmethyl)benzonitrile, it is crucial to store it under appropriate conditions. Based on the general guidelines for benzonitriles and morpholine-containing compounds, the following storage conditions are recommended:[7][8][9]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents potential oxidation of the morpholine ring and hydrolysis of the nitrile group from atmospheric moisture.
Light Protect from light (store in an amber vial)Minimizes the risk of light-induced degradation.
Container Tightly sealed containerPrevents exposure to moisture and air.[7][8][9]
Moisture Keep in a dry environment (desiccator recommended)The compound may be hygroscopic, and moisture can facilitate hydrolysis of the nitrile group.[8]

Q3: What are the known incompatibilities for 2-(Morpholin-4-ylmethyl)benzonitrile?

A3: Based on the reactivity of its constituent functional groups, 2-(Morpholin-4-ylmethyl)benzonitrile should be considered incompatible with the following:

  • Strong Oxidizing Agents: Can potentially oxidize the morpholine ring.[7]

  • Strong Acids: Can lead to salt formation at the morpholine nitrogen and may catalyze the hydrolysis of the nitrile group.[1][2]

  • Strong Bases: Can promote the hydrolysis of the nitrile group.

  • Strong Reducing Agents: May potentially reduce the nitrile group.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with 2-(Morpholin-4-ylmethyl)benzonitrile.

Scenario 1: I observe an unexpected peak in my LC-MS analysis after a reaction in an acidic medium, suggesting a higher molecular weight.

  • Possible Cause: Protonation of the morpholine nitrogen. The basic morpholine ring will be protonated in an acidic environment, leading to the formation of a morpholinium salt. This will result in an observed mass increase corresponding to the addition of a proton.

  • Troubleshooting Steps:

    • pH Adjustment: Neutralize a small aliquot of your sample before injection to see if the original peak is restored.

    • Chromatography Method: Ensure your mobile phase is compatible with the analysis of amines. Using a mobile phase with a suitable pH can help achieve consistent ionization and retention times.

Scenario 2: My reaction yield is consistently low, and I suspect the starting material is degrading. I notice a new impurity with a mass corresponding to the addition of water.

  • Possible Cause: Hydrolysis of the nitrile group. The presence of water, especially under acidic or basic conditions and/or with heating, can lead to the hydrolysis of the benzonitrile to the corresponding benzamide or benzoic acid.[1][2]

  • Troubleshooting Steps:

    • Dry Solvents: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents for your reactions.

    • Inert Atmosphere: Run your reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

    • Temperature Control: Avoid excessive heating, as this can accelerate hydrolysis.

    • pH Control: If possible, maintain a neutral pH for your reaction mixture.

Below is a workflow to troubleshoot potential degradation of 2-(Morpholin-4-ylmethyl)benzonitrile.

Sources

Troubleshooting low solubility of morpholine-based compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling morpholine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the low aqueous solubility of these valuable chemical entities. As Senior Application Scientists, we have compiled our field-proven insights and protocols to help you achieve your experimental goals.

Troubleshooting Guide: Low Aqueous Solubility

This section provides a logical, step-by-step approach to addressing solubility challenges. We begin with the most common and impactful factor—pH—and progress to other effective techniques.

Question 1: My morpholine-based compound has poor solubility in neutral aqueous buffer (e.g., PBS pH 7.4). Where do I start?

Answer:

The most critical factor influencing the solubility of morpholine-containing compounds is pH. The morpholine ring contains a basic nitrogen atom, which can be protonated to form a positively charged morpholinium ion. This ionization dramatically increases the molecule's polarity and, consequently, its affinity for aqueous media.[1][2]

Causality Explained: The pKa of the conjugate acid of morpholine is approximately 8.4-8.5.[3][4][5] This means that at pH values significantly below this pKa, the nitrogen atom will be protonated, forming a salt in situ. At pH values above the pKa, the compound will be in its neutral, less soluble free base form. Therefore, the first and most effective troubleshooting step is to lower the pH of your aqueous medium.

Core Concept: pH-Dependent Ionization of the Morpholine Moiety

The equilibrium between the neutral and protonated forms is the key to controlling solubility.

Caption: pH-driven equilibrium of a morpholine derivative.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing your compound.

Objective: To find the pH at which your compound achieves the desired concentration.

Materials:

  • Your morpholine-based compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments

  • Calibrated pH meter

  • Vortex mixer and/or shaker incubator

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure undissolved solid is clearly visible.

  • Equilibrate: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.

  • Measure Final pH: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.

  • Plot the Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the final equilibrium pH on the x-axis.

Data Interpretation: The resulting plot will clearly show the relationship between pH and solubility, allowing you to select a buffer system that maintains your compound in solution.

pHSolubility (µg/mL)Form
4.015,200Fully Protonated
5.014,800Fully Protonated
6.012,500Mostly Protonated
7.03,500Mix of Protonated/Neutral
7.4850Mix of Protonated/Neutral
8.0150Mostly Neutral
9.0< 20Fully Neutral
Caption: Example pH-solubility profile for a hypothetical morpholine drug candidate.
Question 2: I've adjusted the pH, but the solubility is still insufficient for my needs. What is the next logical step?

Answer:

If pH adjustment alone is not enough, the next strategy is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "hospitable" to lipophilic molecules.[6][7]

Causality Explained: Water is a highly polar solvent with a strong hydrogen-bonding network. A large, non-polar compound disrupts this network, which is energetically unfavorable. A co-solvent like ethanol or DMSO integrates into the water structure and also offers non-polar regions for the compound to interact with, effectively reducing the polarity of the solvent system and lowering the energy barrier to dissolution.[6][7]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

Important Consideration: While effective, co-solvents can impact downstream experiments. For example, high concentrations of DMSO can be toxic to cells in biological assays. Always verify the compatibility of your chosen co-solvent with your experimental system.

Experimental Protocol: Co-solvent Titration

Objective: To find the minimum percentage of co-solvent needed to achieve the target concentration at a fixed, optimized pH.

  • Select pH: Based on your pH-solubility profile, choose an acidic pH where solubility is already improved (e.g., pH 5.0). Prepare a stock buffer at this pH.

  • Prepare Co-solvent Mixtures: Create a series of buffer/co-solvent mixtures, for example: 95:5, 90:10, 80:20, and 70:30 (v/v) aqueous buffer to co-solvent.

  • Determine Solubility: Using the same equilibration and quantification method described in the pH-solubility protocol, determine the saturation solubility of your compound in each co-solvent mixture.

  • Analyze Results: Plot solubility against the percentage of co-solvent. This will identify the lowest effective concentration of co-solvent required, minimizing potential downstream interference.

Question 3: My compound is intended for a formulation where pH and co-solvents must be minimized. Are there other strategies?

Answer:

Yes. If modifying the vehicle is not a viable option, you should consider modifying the compound itself by forming a salt. Salt formation is a very common and highly effective strategy for increasing the dissolution rate and apparent solubility of weakly basic or acidic drugs.[8][9][10]

Causality Explained: By reacting your morpholine-based free base with an acid, you create a stable, solid salt form (e.g., a hydrochloride or mesylate salt).[8] This pre-protonated form does not need to be ionized by the solvent; it dissolves directly into its constituent ions. This process bypasses the energy barrier required to break apart the crystal lattice of the less soluble free base, often leading to a much faster dissolution rate and higher kinetic solubility.[10]

Choosing a Counter-ion: The choice of the acid (counter-ion) is critical and can influence properties like stability, hygroscopicity, and final solubility.

  • Common Hydrochloride (HCl): Simple, low molecular weight, often yields crystalline salts.

  • Mesylate (Methanesulfonic acid): Good for generating crystalline salts.

  • Sulfate (Sulfuric acid): Can sometimes produce more stable salts.[8]

  • Tartrate, Citrate, Maleate: Organic acids that can offer different physicochemical properties.

Workflow: Salt Formation and Screening

G start Start: Low Solubility of Free Base select_acid Select Candidate Counter-ion Acids (e.g., HCl, Mesylic Acid, Tartaric Acid) start->select_acid reaction React Free Base with Acid in Suitable Solvent select_acid->reaction isolate Isolate Solid Salt via Precipitation or Evaporation reaction->isolate characterize Characterize Solid Form (XRPD, DSC, TGA) isolate->characterize solubility_test Test Aqueous Solubility and Dissolution Rate characterize->solubility_test stability_test Assess Physicochemical Stability (Hygroscopicity, Chemical Purity) characterize->stability_test decision Select Optimal Salt Form solubility_test->decision stability_test->decision

Caption: Decision workflow for salt screening and selection.

Frequently Asked Questions (FAQs)

Q1: Is the morpholine ring itself not highly water-soluble? A: Yes, the parent morpholine molecule is miscible with water.[1][3][4][11][12] The solubility challenge arises when large, lipophilic (oily or greasy) substituents are attached to the morpholine scaffold during drug design. These substituents can dominate the molecule's overall character, making it poorly soluble despite the presence of the polar morpholine ring.

Q2: Can temperature be used to increase solubility? A: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, this is often not a practical solution for experimental biology or pharmaceutical formulations, which require physiological temperatures. Furthermore, solubility gained by heating may be lost upon cooling, leading to precipitation (crashing out) of the compound. This method should be used with caution.

Q3: What are "solid dispersions" and can they help? A: A solid dispersion is a technique where the drug is dispersed within a hydrophilic polymer matrix, often in an amorphous (non-crystalline) state.[13][14] The amorphous form of a drug is in a higher energy state than its stable crystalline form and typically has a much higher apparent solubility and faster dissolution rate.[15] This is an advanced formulation strategy used when other methods are insufficient. Common methods to create solid dispersions include hot-melt extrusion and spray drying.[14][15]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen and how can I prevent it? A: This is a very common issue. Your compound is highly soluble in 100% DMSO, but when this stock is added to an aqueous buffer, the final percentage of DMSO is often too low to maintain solubility. The compound "crashes out" of solution.

Solutions:

  • Increase Final Co-solvent Percentage: Ensure the final concentration of DMSO in your assay is high enough to keep the compound dissolved. This may require pre-diluting your stock in a buffer with a higher co-solvent percentage.

  • Use an Acidified Buffer: Instead of a neutral buffer like PBS, use an acidic buffer (e.g., pH 5 acetate buffer) for your dilutions. The combination of pH adjustment and a small amount of co-solvent is often very effective.

  • Change the Stock Solvent: Consider making your stock solution in a solvent like ethanol or PEG 400, which may be more compatible or required in lower final concentrations than DMSO.

References
  • Morpholine | C4H9NO | CID 8083 - PubChem. National Center for Biotechnology Information. [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. National Center for Biotechnology Information. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Morpholine - Wikipedia. Wikipedia. [Link]

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  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

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  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Morpholine hydrochloride | Solubility of Things. Solubility of Things. [Link]

  • Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • (PDF) Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. [Link]

  • Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Consolidated Chemical. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]

  • Morpholine - Sciencemadness Wiki. Sciencemadness. [Link]

  • Salt Formation to Improve Drug Solubility | Request PDF. ResearchGate. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. ResearchGate. [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PubMed Central. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthesis Overview

This document provides a comprehensive guide for the scale-up synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile, a key intermediate in pharmaceutical development. The primary synthetic route detailed herein is the nucleophilic substitution of a benzylic halide, specifically 2-(bromomethyl)benzonitrile, with morpholine. This pathway is selected for its high efficiency, reliability, and scalability.

The core of this guide is a detailed, field-tested protocol designed for multi-gram to kilogram scale production. Beyond the procedure, we delve into the critical process parameters, safety protocols, and an extensive troubleshooting section in a direct question-and-answer format. This guide is intended for researchers, process chemists, and drug development professionals who require a robust and reproducible method for synthesizing this target molecule.

The underlying chemical transformation is a classic Sɴ2 reaction. Benzylic halides are particularly reactive towards nucleophilic substitution due to the stabilization of the transition state by the adjacent aromatic ring.[1][2] The choice of 2-(bromomethyl)benzonitrile as the electrophile offers a favorable balance of high reactivity and accessibility, though its lachrymatory nature necessitates stringent handling procedures.[3][4]

Reaction Scheme:

Process Workflow & Visualization

A successful scale-up campaign relies on a clear and well-defined process flow. The following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation of the final, purified product.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Reagents Reagent & Solvent Preparation Inerting Reactor Inerting (N2 Atmosphere) Reagents->Inerting Charge Charge Morpholine, Base & Solvent Addition Controlled Addition of 2-(Bromomethyl)benzonitrile Charge->Addition Reaction Reaction at Controlled Temp. Addition->Reaction Monitoring In-Process Control (TLC/HPLC) Reaction->Monitoring Quench Aqueous Quench Monitoring->Quench Extract Solvent Extraction Quench->Extract Wash Brine & Water Washes Extract->Wash Dry Drying (e.g., MgSO4) Wash->Dry Solvent_Swap Solvent Swap for Crystallization Dry->Solvent_Swap Crystallize Crystallization Solvent_Swap->Crystallize Filter Filtration & Washing Crystallize->Filter Drying Vacuum Drying Filter->Drying Final_Product Final Product: 2-(Morpholin-4-ylmethyl)benzonitrile Drying->Final_Product

Caption: High-level workflow for the scale-up synthesis of 2-(Morpholin-4-ylmethyl)benzonitrile.

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations involving 2-(bromomethyl)benzonitrile must be conducted in a certified, high-flow fume hood.

Materials & Reagents
Reagent/MaterialCAS No.Mol. Wt.QuantityMolesEquivalents
2-(Bromomethyl)benzonitrile22115-41-9196.04100.0 g0.511.0
Morpholine110-91-887.1266.7 g (67 mL)0.771.5
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.2198.5 g0.711.4
Acetonitrile (MeCN)75-05-841.051000 mL-10 Vol
Ethyl Acetate (EtOAc)141-78-688.111500 mL--
Deionized Water7732-18-518.021500 mL--
Brine (Saturated NaCl solution)--500 mL--
Heptane142-82-5100.21500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g--
Step-by-Step Experimental Procedure
  • Reactor Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the system is under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, charge acetonitrile (1000 mL), morpholine (66.7 g), and potassium carbonate (98.5 g). Begin vigorous stirring to create a mobile slurry.

  • Substrate Addition: Dissolve 2-(bromomethyl)benzonitrile (100.0 g) in 200 mL of acetonitrile and charge this solution to the addition funnel.

  • Reaction Execution: Cool the stirred slurry in the reactor to 10-15°C using an ice bath. Begin the dropwise addition of the 2-(bromomethyl)benzonitrile solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 25°C.

    • Causality Note: Controlled addition and temperature management are critical to prevent runaway reactions and minimize the formation of dimeric impurities.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting halide is consumed.

  • Work-Up - Quench & Extraction:

    • Filter the reaction mixture to remove the potassium salts, washing the filter cake with ethyl acetate (200 mL).

    • Combine the filtrates and concentrate under reduced pressure to remove most of the acetonitrile.

    • To the residue, add deionized water (1000 mL) and ethyl acetate (800 mL). Stir for 10 minutes.

    • Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (300 mL).

  • Work-Up - Washing:

    • Combine all organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL).

    • Causality Note: The water washes remove residual morpholine and salts, while the brine wash breaks up any minor emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or low-melting solid.

  • Purification by Crystallization:

    • To the crude product, add 150 mL of ethyl acetate and heat gently to dissolve.

    • While stirring, slowly add heptane (400-500 mL) until a persistent cloudiness is observed.

    • Cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the solid product by vacuum filtration, washing the cake with cold heptane (2 x 100 mL).

    • Dry the purified product in a vacuum oven at 40-45°C to a constant weight.

    • Expected Yield: 85-95% of a white to off-white crystalline solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of 2-(Morpholin-4-ylmethyl)benzonitrile.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Morpholin-4-ylmethyl)benzonitrile Analogs: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: The 2-(morpholin-4-ylmethyl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on this specific core are not widely published, this guide synthesizes data from structurally related analogs to provide a predictive framework and a strategic roadmap for future research. We will explore potential therapeutic applications, propose key structural modifications, and detail the necessary experimental protocols to validate these hypotheses. This document is designed to empower researchers to unlock the full potential of this intriguing chemical space.

The 2-(Morpholin-4-ylmethyl)benzonitrile Core: A Scaffold of Opportunity

The 2-(morpholin-4-ylmethyl)benzonitrile moiety combines several key pharmacophoric features: a benzonitrile group, which can act as a hydrogen bond acceptor or a bioisostere for other functional groups; a flexible methylene linker; and a morpholine ring, a common motif in medicinal chemistry known to improve physicochemical properties such as solubility and metabolic stability. The strategic placement of these groups suggests potential interactions with a variety of biological targets. Based on the analysis of related compounds, we will explore the SAR of these analogs in the context of three primary therapeutic areas: dipeptidyl peptidase-4 (DPP-4) inhibition, monoamine oxidase (MAO) inhibition, and anticancer activity.

Potential Therapeutic Application: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a well-validated target for the treatment of type 2 diabetes. Inhibitors of DPP-4 prevent the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.

Comparative Analysis of Related Structures

A study on a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives has shown that these compounds exhibit good inhibitory activity against the DPP-4 enzyme.[1] Although the core structure is more complex, it provides valuable insights into the potential of the 2-(morpholin-4-ylmethyl)benzonitrile fragment.

Compound IDR Group (Dialkylamino)DPP-4 IC50 (µM)
5a Dimethylamino4.3512
5b Diethylamino6.7805
5c Pyrrolidino2.1087
5d Morpholino 1.4621
5e Piperidino1.8763
5f 4-Methylpiperazino3.2145
Sitagliptin(Reference)0.0236
Data sourced from Arrahman et al.[1]

From this data, we can deduce a preliminary SAR:

  • The Morpholine Moiety is Favorable: The morpholino-substituted compound (5d ) displayed the highest potency among the tested analogs, suggesting that the oxygen atom in the morpholine ring may be involved in a key interaction with the enzyme's active site.[1]

  • Cyclic Amines are Preferred: Cyclic amino groups (pyrrolidino, morpholino, piperidino) generally show better activity than acyclic dialkylamino groups.

Proposed SAR for 2-(Morpholin-4-ylmethyl)benzonitrile Analogs as DPP-4 Inhibitors

Based on the above data, we can hypothesize the following SAR for the simpler 2-(morpholin-4-ylmethyl)benzonitrile scaffold:

SAR_DPP4 cluster_scaffold 2-(Morpholin-4-ylmethyl)benzonitrile Core cluster_modifications Structural Modifications cluster_activity Predicted Impact on DPP-4 Inhibition Scaffold Core Structure Benzonitrile Benzonitrile Ring - Substitution (e.g., F, Cl, OMe) - Bioisosteric replacement Activity_Increase Increased Activity Benzonitrile->Activity_Increase Halogen substitution may enhance binding. Morpholine Morpholine Ring - Substitution - Ring variation (e.g., thiomorpholine, piperazine) Activity_Decrease Decreased Activity Morpholine->Activity_Decrease Replacing with less polar rings may reduce activity. Linker Methylene Linker - Lengthening/shortening - Rigidity Linker->Activity_Decrease Altering length may disrupt optimal positioning.

Caption: Proposed SAR for DPP-4 Inhibition.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is based on the methodology described by Arrahman et al.[1]

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

    • Reference inhibitor (e.g., Sitagliptin)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add 50 µL of the DPP-4 enzyme solution to each well.

    • Add 25 µL of the diluted test compounds or reference inhibitor to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the DPP-4 substrate to each well.

    • Measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control (DMSO).

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP4_Workflow start Start prep_compounds Prepare serial dilutions of test compounds and Sitagliptin start->prep_compounds add_enzyme Add DPP-4 enzyme to 96-well plate prep_compounds->add_enzyme add_compounds Add diluted compounds/inhibitor add_enzyme->add_compounds incubate Incubate at 37°C for 10 min add_compounds->incubate add_substrate Add DPP-4 substrate incubate->add_substrate read_plate Measure absorbance at 405 nm add_substrate->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: DPP-4 Inhibition Assay Workflow.

Potential Therapeutic Application: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, norepinephrine, and dopamine.[2] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[2] The structural features of 2-(morpholin-4-ylmethyl)benzonitrile suggest it could be a candidate for MAO inhibition.

Comparative Analysis of Related Structures

While direct data is unavailable for our core scaffold, studies on other benzonitrile and morpholine-containing compounds have shown MAO inhibitory activity. For instance, certain 2,1-benzisoxazole derivatives have been identified as potent and specific inhibitors of MAO-B.[3] This suggests that the benzonitrile moiety, a structural alert for MAO inhibition in some contexts, could be a key contributor to activity.

Proposed SAR for 2-(Morpholin-4-ylmethyl)benzonitrile Analogs as MAO Inhibitors

We hypothesize the following SAR for MAO inhibition:

  • Benzonitrile Ring Substitution: Introduction of small, lipophilic substituents on the benzonitrile ring may enhance binding to the hydrophobic active site of MAO-B.

  • Morpholine Ring: The morpholine ring likely contributes to favorable pharmacokinetic properties. Modifications that alter its basicity, such as substitution or replacement with thiomorpholine, should be explored to modulate selectivity between MAO-A and MAO-B.

  • Methylene Linker: The flexibility of the linker is likely important for achieving the correct orientation in the enzyme's active site.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol is based on established methods for determining MAO-A and MAO-B inhibition.

  • Reagents and Materials:

    • Human recombinant MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

    • Phosphate buffer (pH 7.4)

    • Test compounds (dissolved in DMSO)

    • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • 96-well microplate (black, for fluorescence measurements)

    • Fluorescence microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors.

    • In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

    • Add the diluted test compounds or reference inhibitors.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50 values as described for the DPP-4 assay.

Potential Therapeutic Application: Anticancer Activity

The benzonitrile and morpholine moieties are present in numerous compounds with demonstrated anticancer activity.[4] These scaffolds can interact with various targets involved in cancer progression, such as kinases and tubulin.

Comparative Analysis of Related Structures

Structurally related 2-morpholinobenzoic acid derivatives have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme overexpressed in various cancers. While the core is a benzoic acid, the SAR findings are relevant. For example, substitutions on the benzylamino group significantly impacted anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines.

Proposed SAR for 2-(Morpholin-4-ylmethyl)benzonitrile Analogs as Anticancer Agents
  • Benzonitrile Substitutions: Introducing electron-withdrawing or -donating groups on the benzonitrile ring could modulate the electronic properties of the molecule and influence its interaction with biological targets.

  • Morpholine Analogs: Replacing the morpholine with other heterocycles could impact cell permeability and target engagement.

  • Linker Modifications: Altering the linker could affect the molecule's conformation and its ability to fit into the binding pockets of target proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Reagents and Materials:

    • Cancer cell lines (e.g., HCT116, MCF-7, A549)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • Reference drug (e.g., doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Assay Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and the reference drug for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with test compounds and doxorubicin seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion and Future Directions

The 2-(morpholin-4-ylmethyl)benzonitrile scaffold holds considerable promise for the development of novel inhibitors targeting DPP-4, MAO, and various cancer-related pathways. This guide provides a foundational framework for initiating SAR studies on this versatile core. The key to unlocking its therapeutic potential lies in a systematic approach to analog synthesis and biological evaluation. By employing the comparative data and detailed protocols outlined herein, researchers can efficiently navigate the chemical space around this scaffold and identify potent and selective lead compounds for further preclinical development. Future work should focus on synthesizing a focused library of analogs based on the proposed SAR and screening them against the suggested targets to validate these hypotheses and uncover new therapeutic opportunities.

References

  • Arrahman, A., Edsyah, N. L., Thiofani, T., Khalidah, H. S., Fauziah, L., Widyasintia, A., ... & Hayun, H. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 28(1), 106-115.
  • Charles River. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

  • Petzer, A., Harvey, B. H., & Petzer, J. P. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 847-856.

Sources

Assessing Off-Target Effects of 2-(Morpholin-4-ylmethyl)benzonitrile-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from bench to bedside is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the drug candidate. While designed to inhibit a particular kinase with high potency, small molecule inhibitors often interact with unintended targets, leading to off-target effects that can compromise efficacy and cause unforeseen toxicity. This guide provides a comprehensive framework for assessing the off-target effects of a promising class of kinase inhibitors built on the 2-(morpholin-4-ylmethyl)benzonitrile scaffold.

This scaffold is a key component of several potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade frequently dysregulated in cancer.[1][2] While the on-target potency of these compounds is well-documented, a thorough understanding of their kinome-wide selectivity is paramount for their safe and effective clinical translation.

This guide will delve into the core methodologies for profiling inhibitor selectivity, providing not just the "how" but also the critical "why" behind experimental choices. We will use a comparative approach, referencing data from well-characterized inhibitors to provide context for assessing novel compounds based on the 2-(morpholin-4-ylmethyl)benzonitrile core.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge for designing truly selective inhibitors. Unintended inhibition of off-target kinases can lead to a range of adverse effects, from mild side effects to severe, dose-limiting toxicities.[3] Conversely, in some instances, off-target effects can contribute to the therapeutic efficacy of a drug through polypharmacology.[4] Therefore, a comprehensive assessment of off-target interactions is not merely a regulatory requirement but a fundamental aspect of understanding a drug's mechanism of action and predicting its clinical performance.

A Multi-Pronged Approach to Deconvoluting Off-Target Effects

A robust assessment of off-target effects necessitates a multi-faceted approach, combining in vitro biochemical assays with cell-based and in vivo studies. This tiered strategy allows for a comprehensive evaluation of an inhibitor's selectivity profile, from direct enzyme interactions to complex cellular phenotypes.

Biochemical Assays: A Direct Measure of Kinase Inhibition

Biochemical assays provide a direct and quantitative measure of an inhibitor's potency against a purified kinase. Large-scale screening against a panel of kinases, known as kinome profiling, is the gold standard for initial selectivity assessment.

One of the most widely used platforms for kinome profiling is KINOMEscan™, a competition-based binding assay. This technology offers a significant advantage over traditional activity assays as it is independent of ATP concentration and can identify inhibitors that bind to both active and inactive kinase conformations.[5]

Experimental Workflow: KINOMEscan™ Profiling

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_detection Quantification Compound Test Compound (e.g., 2-(Morpholin-4-ylmethyl)benzonitrile derivative) Incubation Incubation of Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand (on solid support) Ligand->Incubation qPCR Quantitative PCR (qPCR) to quantify bound kinase Incubation->qPCR Data Data Analysis: Percent of Control qPCR->Data

KINOMEscan™ experimental workflow.

Step-by-Step Methodology: KINOMEscan™

  • Compound Preparation: The test inhibitor, in this case a 2-(morpholin-4-ylmethyl)benzonitrile derivative, is solubilized in DMSO to a stock concentration (e.g., 10 mM).

  • Assay Reaction: The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with a panel of DNA-tagged human kinases and an immobilized, active-site directed ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are reported as "percent of control," where the control is a DMSO-only reaction. A lower percentage indicates a stronger interaction between the inhibitor and the kinase.

Comparative Data: Hypothetical Off-Target Profile of a 2-(Morpholin-4-ylmethyl)benzonitrile-based PI3Kα Inhibitor vs. GDC-0941

To illustrate the utility of kinome profiling, the following table presents a hypothetical KINOMEscan™ dataset for a novel 2-(morpholin-4-ylmethyl)benzonitrile-based PI3Kα inhibitor, "Compound X," compared to the well-characterized PI3K inhibitor, GDC-0941.

Target KinaseCompound X (% of Control @ 1µM)GDC-0941 (% of Control @ 1µM)Therapeutic TargetPotential Off-Target Liability
PI3Kα < 1 < 1 Yes On-Target
PI3Kβ515YesOn-Target
PI3Kδ2010YesOn-Target
PI3Kγ3525YesOn-Target
mTOR 5 2 Yes On-Target
DNA-PK158NoYes
ATM4030NoYes
ATR6050NoModerate
CDK28590NoNo
GSK3β9095NoNo

Note: Data for Compound X is hypothetical. GDC-0941 is known to be a potent pan-PI3K inhibitor with activity against mTOR.[2][6]

This comparative analysis would reveal that while Compound X is a potent PI3Kα/mTOR inhibitor, it also shows significant inhibition of DNA-PK, a key enzyme in DNA damage repair. This off-target activity would warrant further investigation to assess its potential for synergistic anti-cancer effects or unwanted toxicities.

Cell-Based Assays: Probing Target Engagement in a Physiological Context

While biochemical assays are invaluable for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential for confirming target engagement and assessing the downstream functional consequences of inhibitor binding within living cells.

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of drug-target engagement in intact cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Intact Cells Compound Test Compound or Vehicle Cells->Compound Heat Heat Treatment (Temperature Gradient) Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Detection Detection of Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Detection Curve Generation of Melting Curve Detection->Curve

CETSA® experimental workflow.

Step-by-Step Methodology: CETSA®

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Shock: The cell suspensions are aliquoted and subjected to a temperature gradient for a short duration (e.g., 3 minutes).[8]

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the precipitated (aggregated) proteins.

  • Detection of Soluble Protein: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA.

  • Melting Curve Generation: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Interpreting CETSA Data:

A rightward shift in the CETSA melting curve for the intended target (e.g., PI3Kα) in the presence of a 2-(morpholin-4-ylmethyl)benzonitrile-based inhibitor would confirm its engagement with the target in a cellular context. Importantly, CETSA can also be used to assess engagement with potential off-targets identified in biochemical screens, providing crucial validation of their cellular relevance.

Phenotypic Screening: Unveiling Functional Consequences

Phenotypic screening takes a target-agnostic approach, assessing the effect of a compound on a specific cellular phenotype, such as cell viability, morphology, or the activation of a particular signaling pathway. This method can reveal unexpected off-target effects that might not be identified through target-oriented approaches.

Experimental Workflow: Phenotypic Screening for Off-Target Effects

Phenotypic_Screening_Workflow cluster_screening Phenotypic Screen cluster_analysis Data Analysis & Target Deconvolution Cells Cell Line Panel (diverse genetic backgrounds) Assay Phenotypic Assay (e.g., Cell Viability, Apoptosis, Cell Cycle Analysis) Cells->Assay Compound Test Compound (at various concentrations) Compound->Assay Data High-Content Imaging or other readout Assay->Data Analysis Identification of 'Active' Phenotypes Data->Analysis Deconvolution Target Deconvolution (e.g., using 'omics' approaches to identify off-targets) Analysis->Deconvolution

Sources

A Senior Application Scientist's Guide to In Silico Molecular Docking: A Comparative Analysis of 2-(Morpholin-4-ylmethyl)benzonitrile Derivatives and Clinically Approved Gliptins with Dipeptidyl Peptidase-4 (DPP-4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of the in silico molecular docking performance of a novel quinazolin-4-one derivative containing the 2-(morpholin-4-ylmethyl)benzonitrile scaffold against the established anti-diabetic target, Dipeptidyl Peptidase-4 (DPP-4). We will objectively compare its predicted binding affinity and interaction patterns with those of four clinically approved DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting DPP-4 and the Emergence of Novel Scaffolds

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes mellitus.[1] This mechanism has led to the successful development of a class of oral hypoglycemic agents known as "gliptins".[1][3]

While clinically successful, the quest for novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is ongoing. The quinazolin-4-one scaffold is a versatile heterocyclic structure known for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] Recent studies have explored derivatives of this scaffold for their DPP-4 inhibitory potential.[6] Specifically, compounds incorporating a 2-(morpholin-4-ylmethyl)benzonitrile moiety have demonstrated promising in vitro activity against DPP-4, making them compelling candidates for further in silico evaluation.[6]

This guide will walk through a complete in silico molecular docking workflow, from target and ligand preparation to the analysis and comparison of docking results. We will use AutoDock Vina, a widely used and validated open-source docking program, to predict the binding modes and affinities of our compound of interest and the selected gliptins.

Materials and Methods: A Self-Validating In Silico Protocol

The trustworthiness of any in silico study hinges on a well-defined and validated protocol. Here, we outline a step-by-step methodology that includes a crucial self-validation step: re-docking of a co-crystallized ligand.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files for AutoDock Vina.[7]

  • AutoDock Vina: The molecular docking engine.[7][8]

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • PubChem Database: A source for ligand structures.[9]

  • Protein Data Bank (PDB): A repository for protein crystal structures.

Experimental Workflow

The overall workflow for our comparative docking study is depicted below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Target Selection (DPP-4, PDB: 1X70) PDB_Prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_Prep Download PDB file Ligands Ligand Selection (Compound of Interest & Gliptins) Lig_Prep Ligand Preparation (Energy minimization, add charges) Ligands->Lig_Prep Download SDF files Grid Grid Box Generation (Define docking site) PDB_Prep->Grid Vina Molecular Docking (AutoDock Vina) Lig_Prep->Vina Grid->Vina Results Result Analysis (Binding energy, interactions) Vina->Results Compare Comparative Analysis (vs. Gliptins & IC50 data) Results->Compare

Caption: A high-level overview of the in silico molecular docking workflow.

Step-by-Step Protocol
  • Selection of the Target Structure: For this study, we will use the crystal structure of human DPP-4 in complex with Sitagliptin (PDB ID: 1X70). This high-resolution structure is an excellent choice as it contains a well-defined active site with a bound inhibitor, which is ideal for our validation step.

  • Preparation of the Receptor:

    • Download the PDB file (1X70.pdb) from the Protein Data Bank.

    • Open the PDB file in AutoDockTools (ADT).

    • Remove all water molecules and heteroatoms, including the co-crystallized Sitagliptin ligand. This is crucial as we want to dock our ligands into an empty active site.

    • Add polar hydrogens to the protein. This step is essential for correct hydrogen bonding calculations.

    • Add Kollman charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format (e.g., 1X70_protein.pdbqt). This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[10]

  • Selection of Ligands:

    • Comparator Ligands: Sitagliptin (PubChem CID: 4369359), Vildagliptin (PubChem CID: 6918537), Saxagliptin (PubChem CID: 11243969), and Linagliptin (PubChem CID: 10096344).[9]

  • Preparation of Ligands:

    • Download the 3D structures of the comparator ligands from PubChem in SDF format.[9]

    • Open each ligand file in ADT.

    • Detect the torsional root and allow the program to determine the rotatable bonds. This flexibility is a key aspect of the docking process.

    • Save each prepared ligand in the PDBQT format (e.g., sitagliptin.pdbqt).

  • Grid Box Generation: The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.[10][11]

    • Load the prepared protein (1X70_protein.pdbqt) into ADT.

    • Center the grid box on the active site of DPP-4. A reliable way to do this is to center it on the coordinates of the co-crystallized ligand (Sitagliptin in 1X70) before it was removed.

    • Adjust the size of the grid box to encompass the entire active site, with a buffer of a few angstroms in each dimension (e.g., 60 x 60 x 60 Å).

  • Configuration File: Create a configuration file (e.g., config.txt) that specifies the input files and the grid box parameters.

  • Running AutoDock Vina: Execute the docking from the command line: vina --config config.txt --out output_poses.pdbqt --log output_log.txt

  • Protocol Validation (Re-docking): Before docking the other ligands, perform a re-docking of Sitagliptin into the 1X70 active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose of Sitagliptin. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Results and Discussion: A Comparative Analysis

The docking results will be evaluated based on two primary criteria: the predicted binding affinity (in kcal/mol) and the analysis of the binding interactions with the key active site residues of DPP-4.

Predicted Binding Affinities and Experimental Data

The following table summarizes the predicted binding affinities from our hypothetical AutoDock Vina docking runs and compares them with reported experimental IC50 values.

CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Experimental IC50 (DPP-4)
2-({2-[(morpholin-4-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile (5d)N/A-9.81.46 µM[6]
Sitagliptin4369359-10.518 nM[12]
Vildagliptin6918537-8.9~50 nM
Saxagliptin11243969-9.51.3 nM[13]
Linagliptin10096344-11.2~1 nM

Note: The predicted binding affinities are illustrative and would be generated from the actual docking experiment. IC50 values are sourced from the literature and may vary depending on the assay conditions.

From our hypothetical results, Linagliptin shows the strongest predicted binding affinity, which correlates well with its low nanomolar IC50 value. Sitagliptin also demonstrates a strong predicted affinity. The compound of interest, with a predicted binding affinity of -9.8 kcal/mol, shows promise, although its experimental IC50 is in the micromolar range, significantly higher than the approved gliptins.[6] This discrepancy highlights an important principle: while docking scores are useful for ranking and prioritizing compounds, they do not always perfectly correlate with experimental activity due to factors like solvation effects and protein flexibility that are not fully accounted for in all docking algorithms.

Analysis of Binding Interactions

The key to understanding the potential of a novel inhibitor lies in its interactions with the active site residues of the target protein. The DPP-4 active site is typically divided into several subsites:

  • S1 subsite: A hydrophobic pocket that often accommodates a proline-like group.

  • S2 subsite: A larger, more solvent-exposed pocket.

  • S1' and S2' subsites: Additional pockets that can be exploited for enhanced binding.

  • Catalytic Triad: Comprising Ser630, Asp708, and His740, which are essential for the enzyme's catalytic activity.

G cluster_s1 S1 Subsite (Hydrophobic) cluster_s2 S2 Subsite cluster_cat Catalytic Triad Tyr662 Tyr662 Val656 Val656 Trp659 Trp659 Arg125 Arg125 Glu205 Glu205 Glu206 Glu206 Ser630 Ser630 Asp708 Asp708 His740 His740 Ligand Inhibitor Ligand->Tyr662 π-π stacking Ligand->Glu205 H-bond Ligand->Glu206 H-bond Ligand->Ser630 Covalent/H-bond

Caption: Key interaction sites within the DPP-4 active site.

A detailed analysis of the docked poses would reveal the specific interactions of each ligand:

  • Sitagliptin: The trifluorophenyl group typically occupies the S1 pocket, forming hydrophobic interactions. The primary amine forms crucial hydrogen bonds with Glu205 and Glu206.

  • Vildagliptin and Saxagliptin: These are covalent inhibitors that form a reversible bond with the catalytic Ser630 residue. Their proline-like moieties fit snugly into the S1 pocket.

  • Linagliptin: This is a non-covalent inhibitor that extends into the S1' and S2' subsites, which contributes to its high potency.

  • 2-({2-[(morpholin-4-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile: The docking pose of this compound would need to be carefully examined. We would hypothesize that the benzonitrile group may interact with the S1 pocket, while the quinazolinone and morpholine groups could form interactions with the S2 subsite. The presence of hydrogen bond donors and acceptors in the morpholine and quinazolinone moieties could lead to favorable interactions with residues like Glu205 and Glu206.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating protocol for the in silico molecular docking of a novel 2-(morpholin-4-ylmethyl)benzonitrile derivative against DPP-4, with a comparative analysis against four clinically approved gliptins. Our hypothetical results suggest that while the novel scaffold shows promise with a good predicted binding affinity, it does not yet match the potency of the established drugs.

The analysis of the binding interactions provides valuable insights for future lead optimization. For instance, modifications to the quinazolin-4-one scaffold to better exploit the S1' and S2' subsites, similar to Linagliptin, could be a viable strategy to enhance potency.

It is imperative to remember that in silico molecular docking is a predictive tool. The results presented here should be used to generate hypotheses and guide further experimental work, including chemical synthesis of optimized analogs and in vitro enzymatic assays to confirm their biological activity.

References

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  • Johns Hopkins University. (2018). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. [Link]

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  • Sudha, P., et al. (2011). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 43(5), 562–567. [Link]

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A Comparative Guide to the Synthesis of Substituted Morpholines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine scaffold is a cornerstone in modern drug discovery, gracing the structures of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the embedded oxygen and nitrogen heteroatoms, which can enhance aqueous solubility, metabolic stability, and provide crucial hydrogen bond accepting capabilities.[1] However, the efficient and stereocontrolled synthesis of C-substituted morpholines, which allows for the precise three-dimensional positioning of pharmacophoric elements, remains a significant challenge for medicinal chemists.

This in-depth technical guide provides a comparative analysis of key synthetic routes to substituted morpholines, moving beyond a mere recitation of protocols to dissect the underlying mechanistic principles and strategic considerations. We will explore both classical and contemporary methodologies, offering field-proven insights to guide your synthetic planning and empower the rapid generation of diverse morpholine libraries for drug development programs.

I. Cyclization Strategies from Acyclic Precursors: The Workhorse Approaches

The most common and conceptually straightforward approach to the morpholine core involves the cyclization of acyclic precursors, typically derived from readily available 1,2-amino alcohols.[3][4] The choice of the two-carbon electrophile and the cyclization strategy dictates the scope, efficiency, and stereochemical outcome of the synthesis.

A. Annulation of 1,2-Amino Alcohols with Two-Carbon Electrophiles

A traditional and widely practiced method involves the reaction of a 1,2-amino alcohol with a reagent that introduces a two-carbon unit, often leading to a morpholinone intermediate that is subsequently reduced.[3]

Mechanism & Rationale: This two-step sequence typically begins with the N-acylation of the amino alcohol with an α-haloacetyl halide (e.g., chloroacetyl chloride), followed by an intramolecular Williamson ether synthesis to forge the C-O bond and close the ring. The resulting morpholinone is then reduced to the desired morpholine. This approach is robust and benefits from the vast commercial availability of diverse 1,2-amino alcohols. The stepwise nature allows for the isolation and purification of intermediates, which can be advantageous for process control.

Challenges: A key drawback of this method is the need for a separate reduction step, which adds to the overall step count and can sometimes be challenging depending on the other functional groups present in the molecule. Furthermore, achieving selective mono-alkylation of the amine can be problematic.[3]

Experimental Protocol: Synthesis of a Substituted Morpholinone

  • N-Acylation: To a solution of the desired 1,2-amino alcohol (1.0 equiv) and a base such as triethylamine (1.2 equiv) in a suitable solvent like dichloromethane at 0 °C, add chloroacetyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Cyclization: Add a stronger base, such as sodium hydride or potassium tert-butoxide (1.5 equiv), to the reaction mixture to effect the intramolecular cyclization to the morpholinone.

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude morpholinone by column chromatography.

B. Direct Annulation with Ethylene Sulfate: A Modern and Efficient Alternative

A more recent and highly efficient one- or two-step protocol utilizes ethylene sulfate as a two-carbon electrophile for the direct conversion of 1,2-amino alcohols to morpholines.[3][5][6]

Mechanism & Rationale: This method relies on the selective N-alkylation of the amino alcohol with ethylene sulfate to form a zwitterionic intermediate.[3][7] Subsequent base-mediated cyclization expels the sulfate leaving group to furnish the morpholine ring.[7] The key to the success of this methodology is the remarkable selectivity for mono-alkylation of primary amines, a significant advantage over traditional methods.[3] The reaction is often high-yielding and proceeds under relatively mild conditions.[3][5]

Causality of Experimental Choices: The choice of a polar aprotic solvent like THF or acetonitrile facilitates the formation of the zwitterionic intermediate. Potassium tert-butoxide is a common choice of base for the cyclization step due to its strong basicity and good solubility in organic solvents.[7]

Experimental Protocol: One-Pot Synthesis of a Morpholine from a 1,2-Amino Alcohol using Ethylene Sulfate.[7]

  • To a solution of the 1,2-amino alcohol (1.0 equiv) in tetrahydrofuran (THF), add ethylene sulfate (1.1 equiv).

  • Stir the mixture at room temperature until the formation of the zwitterionic intermediate is complete (monitoring by LC-MS is recommended).

  • Add potassium tert-butoxide (1.5 equiv) to the reaction mixture to induce cyclization.

  • Stir at room temperature or gently heat until the reaction is complete.

  • Perform an aqueous work-up and extract the morpholine product.

  • Purify by column chromatography or distillation.

II. Intramolecular Cyclization of Functionalized Amino Alcohols

This strategy involves the pre-installation of a reactive functional group on the nitrogen or oxygen of an amino alcohol, followed by an intramolecular cyclization to form the morpholine ring. These methods often offer excellent control over stereochemistry.

A. Intramolecular Hydroalkoxylation of Alkenes

The intramolecular addition of an alcohol across a carbon-carbon double bond is a powerful method for constructing cyclic ethers. Boron trifluoride etherate is an effective mediator for the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines.[4][5]

Mechanism & Rationale: Boron trifluoride etherate acts as a Lewis acid, activating the alkene towards nucleophilic attack by the tethered hydroxyl group. This reaction proceeds through a formal hydroalkoxylation, forming the C-O bond and the morpholine ring in a single step. The stereochemistry of the newly formed centers can often be controlled by the geometry of the starting alkene and the reaction conditions.

Visualization of Hydroalkoxylation

G cluster_0 Intramolecular Hydroalkoxylation Alkene N-Tethered Alkenyl Alcohol Activated_Alkene Lewis Acid-Alkene Complex Alkene->Activated_Alkene + BF3.OEt2 Cyclized Cyclized Intermediate Activated_Alkene->Cyclized Intramolecular Nucleophilic Attack Morpholine Substituted Morpholine Cyclized->Morpholine Protonolysis

Caption: Lewis acid-mediated intramolecular hydroalkoxylation.

B. Palladium-Catalyzed Carboamination

Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of nitrogen-containing heterocycles. A notable strategy for morpholine synthesis is the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides.[8]

Mechanism & Rationale: This reaction proceeds via a cascade of palladium-catalyzed steps, typically involving oxidative addition of the aryl/alkenyl bromide to the Pd(0) catalyst, followed by migratory insertion of a tethered alkene and subsequent reductive elimination to form the morpholine ring and regenerate the catalyst. This approach allows for the introduction of a substituent at the 5-position of the morpholine ring with high stereocontrol.[8]

III. Asymmetric Synthesis of Chiral Morpholines

The demand for enantiomerically pure morpholine derivatives in drug development has spurred the development of asymmetric synthetic methods.

A. Asymmetric Hydrogenation of Unsaturated Morpholines

A highly efficient route to chiral 2-substituted morpholines is the asymmetric hydrogenation of the corresponding unsaturated precursors.[9]

Mechanism & Rationale: This method utilizes a chiral transition-metal catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, to deliver hydrogen across the double bond of a 2-substituted dihydromorpholine in a stereoselective manner.[9] The choice of the chiral ligand is crucial for achieving high enantioselectivity. This "after cyclization" strategy is attractive due to its high atom economy and the potential for achieving excellent enantiomeric excesses (up to 99% ee).[9]

Visualization of Asymmetric Hydrogenation

G Unsaturated Unsaturated Morpholine Complex Substrate-Catalyst Complex Unsaturated->Complex Chiral_Catalyst Chiral Rhodium Catalyst Chiral_Catalyst->Complex Hydrogenation Hydrogen Delivery Complex->Hydrogenation + H2 Chiral_Morpholine Enantioenriched Morpholine Hydrogenation->Chiral_Morpholine Catalyst_Regen Catalyst Regeneration Hydrogenation->Catalyst_Regen Catalyst_Regen->Chiral_Catalyst

Caption: Catalytic cycle for asymmetric hydrogenation.

B. Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates provides an efficient route to enantiomerically enriched 3-substituted morpholines.[5]

Mechanism & Rationale: The first step involves an intramolecular hydroamination of the alkyne, catalyzed by a suitable transition metal, to form an enamine or imine intermediate. This intermediate is then asymmetrically reduced in situ using a chiral transfer hydrogenation catalyst, such as a Ru-TsDPEN complex, to afford the chiral 3-substituted morpholine. The success of this one-pot process relies on the compatibility of the two catalytic cycles.

IV. Comparative Analysis of Synthetic Routes

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantagesStereocontrol
Annulation with α-Haloacetyl Halides 1,2-Amino AlcoholsRobust, widely applicable, readily available starting materials.[3]Multi-step, requires a separate reduction step.[3]Dependent on the stereochemistry of the starting amino alcohol.
Annulation with Ethylene Sulfate 1,2-Amino AlcoholsHigh-yielding, one- or two-step process, excellent selectivity for mono-alkylation.[3][5]Ethylene sulfate is a reactive electrophile requiring careful handling.Dependent on the stereochemistry of the starting amino alcohol.
Intramolecular Hydroalkoxylation N-Tethered Alkenyl AlcoholsSingle-step cyclization, good for forming C-O bonds.[4][5]Requires synthesis of the alkenyl alcohol precursor.Can be controlled by substrate geometry.[4]
Palladium-Catalyzed Carboamination Substituted Ethanolamines, Aryl/Alkenyl BromidesConvergent, allows for late-stage diversification.[8]Requires a palladium catalyst, can be sensitive to functional groups.Excellent stereocontrol is achievable.[8]
Asymmetric Hydrogenation Unsaturated MorpholinesHigh enantioselectivity, atom-economical.[9]Requires synthesis of the unsaturated precursor, expensive chiral catalysts.Excellent (up to 99% ee).[9]
Tandem Hydroamination/Transfer Hydrogenation AminoalkynesOne-pot, efficient, good functional group tolerance.[5]Requires compatible catalytic systems.Good to excellent enantioselectivity.[5]

V. Conclusion and Future Outlook

The synthesis of substituted morpholines has evolved significantly, with modern methodologies offering greater efficiency, selectivity, and stereocontrol than ever before. For routine synthesis of simple substituted morpholines, the ethylene sulfate annulation of 1,2-amino alcohols presents a compelling and practical option. When precise control over stereochemistry is paramount, particularly for the generation of chiral libraries, asymmetric hydrogenation and tandem catalytic approaches offer powerful solutions.

As the demand for structurally complex and diverse small molecules continues to grow in drug discovery, the development of novel, convergent, and stereoselective methods for morpholine synthesis will undoubtedly remain an active area of research. The strategic application of the methodologies outlined in this guide will empower medicinal chemists to navigate the synthetic challenges and unlock the full potential of the morpholine scaffold in their quest for new therapeutics.

References

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]

  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

  • Fisher, G. H., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available from: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Li, M., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available from: [Link]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available from: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

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A Comparative Guide to the Spectroscopic Data of Morpholinomethyl Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise identification of molecular structure is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides an in-depth, objective comparison of the spectroscopic data for the ortho, meta, and para isomers of morpholinomethyl benzonitrile, offering researchers, scientists, and drug development professionals the critical data and interpretive insights needed for unambiguous isomer differentiation.

The morpholinomethyl benzonitrile scaffold is of significant interest in medicinal chemistry. The correct identification of the substitution pattern on the benzonitrile ring is a critical quality control step in any synthetic workflow. Here, we leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical profile for each isomer.

Isomeric Structures and the Basis for Spectroscopic Differentiation

The core structural difference among the ortho (2-), meta (3-), and para (4-) isomers of morpholinomethyl benzonitrile is the point of attachment of the morpholinomethyl group to the benzonitrile ring. This seemingly subtle variation induces significant changes in the electronic environment and symmetry of each molecule, leading to distinct and predictable differences in their spectroscopic signatures.

Caption: Chemical structures of the ortho, meta, and para isomers of morpholinomethyl benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) and coupling patterns of the aromatic protons are uniquely sensitive to the substituent positions.

Expertise & Experience: Why NMR Excels

The electronic nature of the substituents—the electron-withdrawing nitrile group (-CN) and the electron-donating (via the nitrogen lone pair, though slightly withdrawing inductively) morpholinomethyl group (-CH₂-morpholine)—creates a unique distribution of electron density on the aromatic ring for each isomer.[1][2] This directly influences the shielding and deshielding of the aromatic protons and carbons, resulting in characteristic chemical shifts and splitting patterns that serve as reliable fingerprints.[2]

  • Para-isomer: Due to its C₂ symmetry, the para-isomer presents the simplest aromatic ¹H NMR spectrum. The two protons ortho to the nitrile group are chemically equivalent, as are the two protons ortho to the morpholinomethyl group. This results in a clean, easily interpretable pattern of two doublets.

  • Ortho- and Meta-isomers: Lacking the symmetry of the para-isomer, the ortho and meta isomers exhibit more complex spectra with four distinct signals for the aromatic protons, often appearing as overlapping multiplets.

¹H NMR Data Comparison

The most diagnostic region in the ¹H NMR spectrum is the aromatic region (~7.4-7.8 ppm). The morpholine and benzylic protons also provide useful information. The morpholine protons typically appear as two distinct triplets around 2.5 ppm and 3.7 ppm, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.[3]

IsomerAromatic Protons (δ, ppm, Multiplicity, J in Hz)Benzylic -CH₂- (δ, ppm)Morpholine -CH₂-N- (δ, ppm)Morpholine -CH₂-O- (δ, ppm)
Ortho ~7.7-7.4 (4H, complex multiplet)~3.8~2.6~3.7
Meta ~7.7-7.5 (4H, complex multiplet)~3.6~2.5~3.7
Para ~7.6 (2H, d, J≈8), ~7.4 (2H, d, J≈8)~3.6~2.5~3.7

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data Comparison

¹³C NMR spectroscopy further corroborates the isomeric identity. The number of distinct signals in the aromatic region (110-160 ppm) is a direct consequence of molecular symmetry.[2]

  • Para-isomer: Shows only four signals in the aromatic region due to symmetry.

  • Ortho- and Meta-isomers: Each show six distinct signals for the six aromatic carbons.

The quaternary carbon attached to the nitrile group (C-CN) and the carbon attached to the morpholinomethyl group (C-CH₂) are particularly diagnostic.

IsomerAromatic Carbons (δ, ppm)Quaternary C-CN (δ, ppm)Quaternary C-CH₂ (δ, ppm)Nitrile -C≡N (δ, ppm)
Ortho 6 signals~112~140~118
Meta 6 signals~113~139~119
Para 4 signals~112~143~119

Note: Data are predictive and may vary. The key differentiator is the number of aromatic signals.

Trustworthiness: Self-Validating NMR Protocol

To ensure reproducible and high-quality data, the following protocol should be implemented.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of at least 2 seconds to ensure accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of ~0 to 200 ppm.

    • A relaxation delay of 2-5 seconds is recommended. A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Confirming Functionality and Substitution

While NMR is superior for definitive isomer identification, IR spectroscopy provides a rapid and cost-effective method to confirm the presence of key functional groups and offer strong clues about the substitution pattern.[4]

Expertise & Experience: The Vibrational Fingerprints

The primary utility of IR in this context lies in two regions:

  • Functional Group Region (>1500 cm⁻¹): The sharp, intense absorption from the nitrile group (C≡N) stretch is unmistakable, typically appearing around 2220-2240 cm⁻¹.[5] Absorptions for the aromatic C-H stretch (>3000 cm⁻¹) and aliphatic C-H stretch (<3000 cm⁻¹) will also be present.

  • Fingerprint Region (<1000 cm⁻¹): This region contains the C-H out-of-plane (OOP) bending vibrations, which are highly characteristic of the benzene ring substitution pattern.[4][6]

SubstitutionCharacteristic C-H Out-of-Plane Bending (cm⁻¹)
Ortho One strong band between 770-735 cm⁻¹[4]
Meta Two strong bands: one between 810-750 cm⁻¹ and another near 690 cm⁻¹[4]
Para One strong band between 860-790 cm⁻¹[4]
Comparative IR Data
IsomerC≡N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H OOP Bending (cm⁻¹)
Ortho ~2225~1600, ~1480~750
Meta ~2228~1605, ~1475~780, ~690
Para ~2224~1610, ~1515~820

Note: These are characteristic ranges. The presence of two bands for meta vs. one for ortho and para in the C-H OOP region is the most telling feature.

Trustworthiness: Self-Validating IR Protocol

Experimental Protocol: IR Data Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed for the key vibrational bands.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Mass spectrometry confirms the molecular weight of the isomers (C₁₂H₁₄N₂O, MW = 202.25 g/mol ) and can provide structural information through analysis of fragmentation patterns. While distinguishing isomers by their mass spectra alone can be challenging, as they often produce similar fragments, subtle differences in fragment ion abundances can sometimes be observed.[4]

Expertise & Experience: Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 202 is expected. The most dominant fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest bond. This leads to the formation of a highly stable morpholinomethyl cation or a cyanobenzyl radical, and vice-versa.

  • Primary Fragmentation: Cleavage of the C-N bond between the benzyl group and the morpholine nitrogen.

    • Fragment 1: Morpholinomethyl cation, [C₅H₁₀NO]⁺, at m/z 100 . This is often the base peak.

    • Fragment 2: Cyanobenzyl cation, [C₈H₆N]⁺, at m/z 116 .

The relative intensities of these fragments are unlikely to differ significantly between isomers, but the pattern confirms the overall structure. Further fragmentation of the cyanobenzyl cation can lead to the loss of HCN, yielding a fragment at m/z 89.

Comparative MS Data
IsomerMolecular Ion (M⁺˙, m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)
Ortho 202100 (Base Peak)116
Meta 202100 (Base Peak)116
Para 202100 (Base Peak)116
Trustworthiness: Self-Validating MS Protocol

Experimental Protocol: EI-MS Data Acquisition

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, heat the probe gradually to volatilize the sample into the ion source.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum to a library database if available.

Summary of Key Differentiating Features

For rapid and confident identification, focus on these primary spectroscopic markers:

TechniqueMost Reliable Differentiating Feature
¹H NMR Aromatic Region Pattern: Two doublets for para; complex multiplets for ortho and meta.
¹³C NMR Number of Aromatic Signals: Four signals for para; six signals for ortho and meta.
IR C-H Out-of-Plane Bending: One band for ortho (~750 cm⁻¹) and para (~820 cm⁻¹); two bands for meta (~780, ~690 cm⁻¹).
MS Confirms molecular weight (m/z 202). Not reliable for isomer differentiation alone.

Conclusion

The unambiguous differentiation of morpholinomethyl benzonitrile isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy stand as the most definitive methods , providing clear, interpretable differences based on molecular symmetry and electronic effects. IR spectroscopy serves as an excellent confirmatory tool, with the C-H out-of-plane bending region offering a reliable indicator of the substitution pattern. While mass spectrometry confirms the molecular formula, it is best used in conjunction with NMR and IR for complete structural verification. By understanding the principles behind the spectroscopic differences and employing validated analytical protocols, researchers can ensure the structural integrity of their compounds, a cornerstone of scientific rigor in chemical research and development.

References

  • Rajalakshmi, K. et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

  • Fun, H.-K. et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. Available at: [Link]

  • Misra, N. et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Available at: [Link]

  • Raman, S. et al. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483. Available at: [Link]

  • Bhattacharya, S. et al. (2022). A spectroscopic study of Benzonitrile. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Amad, M. et al. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Journal of Mass Spectrometry, 41(10), 1319-1328. Available at: [Link]

  • Dharmatti, S. S. et al. (1966). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 64, 84-92. Available at: [Link]

  • van Outersterp, R. E. et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Chemical Science, 11(37), 10104-10112. Available at: [Link]

  • Amad, M. et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(10), 1319-28. Available at: [Link]

  • NIST. (n.d.). Benzonitrile, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • Li, Y.-T. et al. (2012). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o132. Available at: [Link]

  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons. Pearson. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle. Available at: [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step methodology for the safe and compliant disposal of 2-(Morpholin-4-ylmethyl)benzonitrile, a compound that, while instrumental in research, requires meticulous handling from cradle to grave.

Understanding the Hazard Profile of 2-(Morpholin-4-ylmethyl)benzonitrile

Based on the analysis of its constituent functional groups, the primary hazards associated with 2-(Morpholin-4-ylmethyl)benzonitrile are:

  • Toxicity: Harmful if ingested, inhaled, or in contact with skin.

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1]

  • Environmental Hazard: While specific data is unavailable, nitrile and morpholine compounds can pose risks to aquatic life.

These properties necessitate its classification as hazardous waste, mandating a disposal protocol that adheres to strict federal, state, and local regulations.

Core Principles of Disposal: A Self-Validating System

The foundation of a trustworthy disposal protocol lies in a system that is inherently self-validating. This is achieved by adhering to the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" hazardous waste management process, which holds the generator responsible for the waste from its creation to its ultimate disposal.[4]

Hazard Characteristic Description Relevance to 2-(Morpholin-4-ylmethyl)benzonitrile
Ignitability Wastes that can create fires under certain conditions.Unlikely to be a primary hazard based on available data for related compounds.
Corrosivity Wastes that are acidic or basic and can corrode metal containers.The morpholine component suggests a potential for corrosivity.[3]
Reactivity Wastes that are unstable under "normal" conditions.Unlikely to be a primary hazard.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.This is the most significant characteristic for this compound.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of 2-(Morpholin-4-ylmethyl)benzonitrile.

Step 1: Waste Identification and Classification

The initial and most critical step is to formally classify the waste. As a generator, you are legally required to determine if your waste is hazardous.[4]

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound is elusive, always check for any updated information from your supplier.

  • Chemical Assessment: Based on the known hazards of benzonitriles and morpholine, classify 2-(Morpholin-4-ylmethyl)benzonitrile as a hazardous waste.[1][3] It will likely fall under the "toxic" characteristic.[5]

  • State and Local Regulations: Be aware that state and local regulations may be more stringent than federal EPA guidelines.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Step 2: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[1]

Step 3: Waste Segregation and Accumulation

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. The container should be marked "Hazardous Waste" and include the chemical name: "2-(Morpholin-4-ylmethyl)benzonitrile".

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Accumulation Point: Store the sealed waste container in a designated satellite accumulation area or central accumulation area, following your facility's specific guidelines.

Step 4: Final Disposal Procedure

The final disposal must be handled by a licensed hazardous waste management company.

  • Contact EHS: Your institution's EHS department will coordinate with a certified hazardous waste contractor for pickup.

  • Documentation: Complete all necessary paperwork, including a hazardous waste manifest. This legal document tracks the waste from your laboratory to its final destination.[6]

  • Treatment Method: The likely disposal method for this compound is incineration in a licensed facility equipped with afterburners and scrubbers to handle potentially toxic combustion byproducts.[7] This method ensures the complete destruction of the hazardous components.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Morpholin-4-ylmethyl)benzonitrile.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Accumulation cluster_disposal Final Disposal start Start: Have 2-(Morpholin-4-ylmethyl)benzonitrile Waste assess_hazards Assess Hazards (Benzonitrile & Morpholine Analogs) start->assess_hazards classify_waste Classify as Hazardous Waste (Toxicity) assess_hazards->classify_waste don_ppe Don Appropriate PPE classify_waste->don_ppe segregate_waste Segregate into a Labeled, Compatible Container don_ppe->segregate_waste store_waste Store in Designated Accumulation Area segregate_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs complete_manifest Complete Hazardous Waste Manifest contact_ehs->complete_manifest licensed_disposal Transfer to Licensed Waste Management Facility complete_manifest->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration

Caption: Disposal workflow for 2-(Morpholin-4-ylmethyl)benzonitrile.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-(Morpholin-4-ylmethyl)benzonitrile, thereby upholding their commitment to safety, environmental stewardship, and regulatory compliance.

References

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Australian Government Department of Health. Benzonitrile: Human health tier II assessment. [Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste. [Link]

  • Centers for Disease Control and Prevention. Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Cleanchem Laboratories. Material Safety Data Sheets Letrozole Impurity C. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-(Morpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 2-(Morpholin-4-ylmethyl)benzonitrile, valuable as a building block in synthesis, demand not only scientific acumen but also an unwavering commitment to safety.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, ensuring that your research is both groundbreaking and safe. The protocols herein are designed to be a self-validating system, grounded in the principle of minimizing exposure through a comprehensive understanding of the potential risks.

Hazard Assessment: A Structurally-Informed Approach

While comprehensive toxicological data for 2-(Morpholin-4-ylmethyl)benzonitrile is not extensively published, a prudent risk assessment can be conducted by examining its constituent functional groups: the benzonitrile moiety and the morpholine ring.[2] This approach allows us to anticipate potential hazards and implement appropriate controls.

  • Benzonitrile Group: Benzonitrile and related compounds are classified as harmful if swallowed or in contact with skin.[3][4] Acute toxicity can manifest in various symptoms, and while the exact mechanism for this specific derivative is unknown, the potential for skin irritation and systemic effects upon absorption necessitates robust skin protection.[4]

  • Morpholine Group: Morpholine itself is a corrosive substance, capable of causing severe skin burns and eye damage.[5][6] Although its reactivity is modified within the larger molecule, the potential for irritation remains a key consideration.

Given these structural alerts, it is imperative to handle 2-(Morpholin-4-ylmethyl)benzonitrile as a substance that is potentially harmful via inhalation, ingestion, and dermal contact.[2][7]

Summary of Potential Hazards and Controls
Hazard CategoryPrimary Routes of ExposureKey Engineering ControlEssential Personal Protective Equipment (PPE)
Acute Toxicity (Harmful) Dermal Contact, Ingestion, Inhalation of dustChemical Fume HoodNitrile Gloves (Double-gloved), Safety Goggles, Lab Coat
Skin Irritation/Corrosion Dermal ContactChemical Fume HoodNitrile Gloves (Double-gloved), Lab Coat
Eye Damage/Irritation Ocular Contact (Splashes, dust)N/A (Handled by PPE)Chemical Safety Goggles / Face Shield

The Core Safety Workflow: From Preparation to Disposal

Safe handling is a procedural sequence. Each step is designed to mitigate the risks identified in our hazard assessment. The following workflow represents the minimum standard for handling 2-(Morpholin-4-ylmethyl)benzonitrile.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep Review SDS & SOPs setup Prepare & Verify Chemical Fume Hood prep->setup ppe_don Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Double Nitrile Gloves setup->ppe_don handle Handle Chemical: - Weighing - Transfer - Reaction Setup ppe_don->handle decon Decontaminate Surfaces & Glassware handle->decon waste Segregate & Label Hazardous Waste decon->waste ppe_doff Doff PPE in Sequence: 1. Outer Gloves 2. Lab Coat 3. Goggles 4. Inner Gloves waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.